Ethanesulfinate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C2H5O2S- |
|---|---|
Molecular Weight |
93.13 g/mol |
IUPAC Name |
ethanesulfinate |
InChI |
InChI=1S/C2H6O2S/c1-2-5(3)4/h2H2,1H3,(H,3,4)/p-1 |
InChI Key |
RQIFXTOWUNAUJC-UHFFFAOYSA-M |
Canonical SMILES |
CCS(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
sodium ethanesulfinate CAS 20277-69-4 properties
An In-Depth Technical Guide to Sodium Methanesulfinate (CAS 20277-69-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Clarification on Chemical Identity
It is crucial to begin this guide by addressing a common point of confusion. The Chemical Abstracts Service (CAS) number provided for this topic, 20277-69-4 , uniquely identifies Sodium Mthis compound (CH₃SO₂Na). This compound is structurally distinct from Sodium this compound (C₂H₅SO₂Na, CAS 20035-08-9) and Sodium Ethanesulfonate (C₂H₅SO₃Na, CAS 5324-47-0). While these organosulfur compounds share certain applications, their reactivity and physical properties differ. This guide will focus exclusively on the properties and applications of Sodium Mthis compound, as identified by CAS 20277-69-4.
Executive Summary
Sodium mthis compound is a versatile and highly reactive organosulfur reagent that has emerged as an indispensable tool in modern organic synthesis.[1] Characterized as a white, water-soluble, crystalline solid, it is valued for its role as a mild reducing agent and, more significantly, as a precursor to the methylsulfonyl (CH₃SO₂⁻) moiety.[1] Its stability, ease of handling compared to more volatile sulfur reagents, and multifaceted reactivity make it a cornerstone in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, core applications, and detailed protocols for its use, grounded in established scientific literature.
Core Chemical and Physical Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective application in a laboratory setting. Sodium mthis compound is generally stable under normal conditions but is noted to be hygroscopic and air-sensitive, requiring proper storage to maintain its integrity.[4][5]
| Property | Value | Source(s) |
| CAS Number | 20277-69-4 | [6] |
| Molecular Formula | CH₃NaO₂S | [6] |
| Molecular Weight | 102.09 g/mol | [6] |
| Appearance | White to light beige crystalline powder | [1] |
| Melting Point | 222-226 °C (decomposes) | [5] |
| Solubility | Soluble in water | [1] |
| Stability | Stable under normal conditions; Hygroscopic & Air Sensitive | [4][5] |
| Synonyms | Methanesulfinic acid sodium salt, Sodium methylsulfinate | [1] |
Synthesis and Manufacturing
While sodium mthis compound is commercially available, understanding its synthesis provides insight into potential impurities and handling considerations. The most common laboratory and industrial preparation involves the reduction of methanesulfonyl chloride.
General Synthesis Protocol: Reduction of Methanesulfonyl Chloride
This method is a staple for producing sulfinate salts and is valued for its high yield and the use of readily available starting materials.[7]
Reaction Principle: Methanesulfonyl chloride is reduced by a suitable reducing agent, such as sodium sulfite (Na₂SO₃) in a basic aqueous solution, to yield sodium mthis compound.
Step-by-Step Methodology:
-
Preparation: A reaction vessel is charged with sodium sulfite and sodium bicarbonate in water. The mixture is stirred and heated.[8]
-
Addition: Methanesulfonyl chloride is added slowly (dropwise) to the heated solution to control the exothermic reaction.[8]
-
Reaction: The mixture is stirred at an elevated temperature (typically 70-80°C) for several hours to ensure the reaction goes to completion.[7]
-
Isolation: After cooling, the aqueous solution is concentrated under reduced pressure. Anhydrous ethanol is added to precipitate inorganic salts like sodium chloride, which are then removed by filtration.[9]
-
Purification: The filtrate, containing the desired product, is concentrated to yield the crude sodium mthis compound. This crude solid is then recrystallized from a suitable solvent (e.g., ethanol) and dried under vacuum to afford the pure product.[9]
Core Reactivity and Applications in Drug Development
Sodium sulfinates are exceptionally versatile building blocks, acting as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions.[2][3][10] This multifaceted reactivity makes sodium mthis compound a powerful reagent in medicinal chemistry and drug development.
Synthesis of Sulfones
The most prominent application of sodium mthis compound is in the construction of C-S bonds to form sulfones (R-SO₂-CH₃). Sulfones are a critical functional group in a multitude of approved pharmaceuticals due to their metabolic stability, ability to engage in hydrogen bonding, and their capacity to act as rigid structural linkers.
Mechanism: The reaction typically proceeds via a nucleophilic substitution or a radical pathway. For instance, in a copper-catalyzed cross-coupling reaction with an aryl boronic acid, the sulfinate acts as a nucleophile to introduce the methylsulfonyl group onto the aromatic ring.[9]
Preparation of Sulfonamides
While less direct than using sulfonyl chlorides, sodium mthis compound can be used in oxidative N-sulfonylation reactions to prepare sulfonamides (R₂N-SO₂-CH₃).[10] This transformation is crucial as the sulfonamide functional group is a key pharmacophore present in antibiotics, diuretics, and anticonvulsants.
Mild Reducing Agent
Sodium mthis compound can function as a mild reducing agent in certain organic transformations, capable of reducing specific functional groups.[1] This property is valuable when substrate sensitivity precludes the use of harsher reducing agents.
Analytical Methodologies
The characterization and quantification of sodium mthis compound and its reaction products are essential for process control and quality assurance.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of sodium mthis compound and for monitoring the progress of reactions in which it is a reactant.[11]
Illustrative HPLC Protocol for Purity Assessment:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 7.0) and an organic modifier like acetonitrile.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Sample Preparation: A known concentration of sodium mthis compound is dissolved in the mobile phase or water.
-
Analysis: The sample is injected, and the peak area is compared against a standard of known purity to determine the sample's purity.
Safety, Handling, and Storage
Proper handling and storage are critical to ensure user safety and maintain the chemical's integrity.
-
Hazard Identification: Sodium mthis compound is classified as an irritant, causing skin and serious eye irritation. Inhalation of dust may cause respiratory irritation.[12][13]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required. A dust mask or respirator should be used when handling large quantities of the powder.
-
Handling: Handle in a well-ventilated area, such as a fume hood, to avoid dust formation and inhalation. Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Due to its hygroscopic and air-sensitive nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[4][12][13]
Conclusion
Sodium mthis compound (CAS 20277-69-4) is a foundational reagent in contemporary organic synthesis, offering a unique combination of stability and versatile reactivity. Its role as a key building block for introducing the methylsulfonyl group has cemented its importance in the development of pharmaceuticals and advanced materials. For research scientists and drug development professionals, a comprehensive understanding of its properties, synthetic routes, and reaction mechanisms is essential for leveraging its full potential in the design and creation of novel molecular entities.
References
- Ataman Kimya. (n.d.). ETHANESULFONIC ACID SODIUM SALT.
- ChemicalBook. (2026, January 13). Sodium this compound | 20035-08-9.
- CymitQuimica. (n.d.). CAS 34730-59-1: Ethanesulfonic acid, 2-[(2-aminoethyl)amino].
-
National Center for Biotechnology Information. (n.d.). Sodium this compound. PubChem Compound Database. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Ethanesulfonic acid 97 308103-56-2.
-
National Center for Biotechnology Information. (n.d.). Ethanesulfonic acid sodium salt monohydrate. PubChem Compound Database. Retrieved from [Link]
- Echemi. (n.d.). ETHANESULFINICACIDSODIUMSALT MSDS.
-
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9130–9221. Available at: [Link]
-
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9130–9221. Available at: [Link]
- ChemicalBook. (2025, December 17). ETHANESULFONIC ACID SODIUM SALT | 5324-47-0.
- Thermo Fisher Scientific. (n.d.). CAS RN | 20277-69-4.
-
Al-Sanea, M. M., et al. (2018). Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry. Journal of Chromatography B, 1092, 369-374. Available at: [Link]
- Fisher Scientific. (n.d.). CAS RN 20277-69-4.
- Amerigo Scientific. (n.d.). Sodium mthis compound (85%).
- CymitQuimica. (n.d.). CAS 20277-69-4: Sodium mthis compound.
- Fisher Scientific. (n.d.). Methanesulfinic acid, sodium salt - SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET.
- AA Blocks. (n.d.). 20277-69-4 | MFCD00040392 | Sodium mthis compound.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- Google Patents. (n.d.). CN107935892B - Method for preparing ethylenediamine ethanesulfonic acid sodium salt.
-
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9130–9221. Available at: [Link]
- Sigma-Aldrich. (n.d.). Sodium mthis compound.
-
Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961. Available at: [Link]
- Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.
-
Royal Society of Chemistry. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Available at: [Link]
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 24). The Versatility of Sodium Methanesulfonate in Modern Chemical Synthesis.
- ChemicalBook. (n.d.). Sodium mthis compound | 20277-69-4.
-
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. ResearchGate. Available at: [Link]
- Fisher Scientific. (2010, June 1). SAFETY DATA SHEET.
-
Elder, D. P., et al. (2009). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology, 61(3), 267-278. Available at: [Link]
- ChemScene. (n.d.). 20277-69-4 | Sodium mthis compound.
- Echemi. (n.d.). 20277-69-4, Sodium mthis compound Formula.
-
National Center for Biotechnology Information. (n.d.). Sodium mthis compound. PubChem Compound Database. Retrieved from [Link]
- ChemicalBook. (n.d.). Sodium mthis compound(20277-69-4)IR1.
- Santa Cruz Biotechnology. (n.d.). Sodium mthis compound | CAS 20277-69-4.
- BLD Pharm. (n.d.). 20277-69-4|Sodium mthis compound.
Sources
- 1. CAS 20277-69-4: Sodium mthis compound | CymitQuimica [cymitquimica.com]
- 2. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. aablocks.com [aablocks.com]
- 6. Sodium mthis compound | CH3NaO2S | CID 2733271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium this compound | 20035-08-9 [chemicalbook.com]
- 9. Sodium mthis compound | 20277-69-4 [chemicalbook.com]
- 10. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. echemi.com [echemi.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
solubility of sodium ethanesulfinate in organic solvents
An In-depth Technical Guide to the Solubility of Sodium Ethanesulfinate in Organic Solvents
Abstract
Sodium this compound (C₂H₅NaO₂S) is a versatile reagent in organic synthesis, valued for its role in introducing the ethylsulfonyl moiety and in various coupling reactions. The efficiency, yield, and scalability of processes involving this salt are critically dependent on its solubility within the chosen reaction medium. This technical guide provides a comprehensive analysis of the principles governing the . While extensive quantitative data is not widely published, this document synthesizes foundational physicochemical principles with field-proven methodologies to empower researchers, chemists, and drug development professionals. We present a detailed protocol for the experimental determination of solubility, discuss the key factors influencing the dissolution of this ionic compound, and provide a qualitative overview of its expected behavior in different solvent classes.
Introduction: The Critical Role of Solubility
Sodium this compound serves as a key building block in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals. Its utility is often realized in non-aqueous environments. The solubility of a reagent is a fundamental parameter that dictates:
-
Reaction Kinetics: The concentration of a dissolved species directly impacts reaction rates. Poor solubility can lead to sluggish or incomplete reactions.
-
Process Efficiency: Undissolved solids can complicate reaction mixtures, leading to issues with stirring, heat transfer, and downstream processing (e.g., filtration).
-
Product Purity: Inconsistent solubility can affect side-product formation and complicate purification.
-
Formulation Development: In drug development, the solubility of precursors and intermediates is a critical consideration for creating viable manufacturing processes.
Understanding and controlling the solubility of sodium this compound is therefore not a trivial pursuit but a cornerstone of robust and reproducible chemical synthesis.
Physicochemical Properties and Principles of Solubility
The solubility of an ionic salt like sodium this compound is a contest between the energy that holds the crystal lattice together (lattice energy) and the energy released when the individual ions are stabilized by solvent molecules (solvation energy). For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy.
The "Like Dissolves Like" Paradigm
The most fundamental principle governing solubility is that polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[1] Sodium this compound is an ionic salt, making it an extremely polar compound. It is composed of a sodium cation (Na⁺) and an this compound anion (CH₃CH₂SO₂⁻). Therefore, its solubility will be highest in solvents capable of effectively solvating these two ions.
Strong interactions, such as ion-dipole forces and hydrogen bonding, between the solute and solvent are crucial for overcoming the crystal lattice energy and promoting solubility.[1]
Key Factors Influencing Solubility
Several interconnected factors determine the extent to which sodium this compound will dissolve in a given organic solvent:
-
Solvent Polarity (Dielectric Constant): Highly polar solvents with high dielectric constants are more effective at shielding the electrostatic attraction between the Na⁺ and this compound ions, preventing them from recombining and precipitating out of solution.
-
Hydrogen Bonding: Solvents that can act as hydrogen bond donors (protic solvents like methanol and ethanol) are particularly effective at solvating the oxygen atoms of the sulfinate anion.[1][2]
-
Ion-Dipole Interactions: Polar aprotic solvents (e.g., DMSO, DMF) possess strong dipoles that can effectively solvate the sodium cation.[3]
-
Temperature: For most solid solutes, solubility increases with temperature.[3][4] This is because the dissolution process is often endothermic, and adding heat to the system favors the dissolution process according to Le Châtelier's Principle.[4] However, this relationship must be determined experimentally for each solute-solvent system.
-
Ion-Pair Formation: In solvents with lower polarity, the cation and anion may not fully dissociate and can remain in close contact, forming an "ion pair."[5] This reduces the effective concentration of free ions and can limit overall solubility.
The interplay of these factors is visually summarized in the diagram below.
Solubility Profile of Sodium this compound
Quantitative solubility data for sodium this compound across a broad range of organic solvents is not extensively reported in the literature. However, based on the physicochemical principles discussed, a qualitative profile can be predicted. For comparative purposes, limited data for a structurally similar compound, sodium 4-tolylsulfinate, is included to provide a potential, though not direct, analogue.[6]
| Solvent Class | Solvent Example | Dielectric Constant (approx.)¹ | Expected Solubility of Sodium this compound | Rationale |
| Polar Protic | Water (H₂O) | 80.1 | Very High | Excellent hydrogen bonding and high polarity effectively solvate both cation and anion. |
| Methanol (MeOH) | 32.7 | High to Moderate | Good hydrogen bond donor and polar. A related compound, sodium mthis compound, is slightly soluble in methanol.[7] | |
| Ethanol (EtOH) | 24.5 | Moderate to Low | Lower polarity and increased nonpolar character compared to methanol reduce solvating power for ionic salts. A synthesis procedure notes refluxing in ethanol followed by filtration, suggesting moderate solubility at elevated temperatures.[8] | |
| Polar Aprotic | DMSO | 47 | High to Moderate | Very high polarity and strong dipole moment effectively solvate the Na⁺ cation. |
| DMF | 38.3 | Moderate | High polarity effectively solvates cations. | |
| Acetonitrile (ACN) | 36.6 | Low | While polar, its ability to solvate ions is weaker than DMSO or DMF. For sodium acetate, solubility in ACN is extremely low (0.0014 mol/L).[9] | |
| Nonpolar | Toluene | 2.4 | Very Low / Insoluble | Lacks polarity and hydrogen bonding capabilities required to overcome the crystal lattice energy.[1] |
| Hexane | 1.9 | Very Low / Insoluble | Lacks polarity and hydrogen bonding capabilities.[1] | |
| Dichloromethane | 9.1 | Very Low / Insoluble | Although it has a dipole moment, its overall polarity is insufficient to dissolve ionic salts effectively. |
¹Dielectric constant values are approximate and sourced from various references for comparison.[10][11]
Experimental Determination of Solubility
Given the limited published data, experimental determination is often necessary. The isothermal "shake-flask" method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[12] It relies on creating a saturated solution at a constant temperature and then accurately measuring the concentration of the dissolved solute.
Self-Validating Experimental Protocol
This protocol is designed to ensure that a true equilibrium saturation point is reached and accurately measured.
Objective: To determine the solubility of sodium this compound in a specific organic solvent at a controlled temperature (e.g., 25 °C).
Materials:
-
Sodium this compound (anhydrous, high purity)
-
Solvent of interest (high purity, anhydrous)
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Multiple sealed vials or flasks (e.g., 20 mL scintillation vials with PTFE-lined caps)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, IC, or gravimetric analysis setup)
Workflow Diagram:
Step-by-Step Methodology:
-
Preparation:
-
To several vials, add a precisely weighed amount of the organic solvent (e.g., 10.0 g).
-
Add an excess of sodium this compound to each vial. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure the solution is saturated. A starting point is to add enough solute to be 2-3 times the expected solubility.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration (The Causality of Agitation & Time):
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Agitate the vials for an extended period. Causality: Continuous agitation is necessary to maximize the surface area of the solid in contact with the solvent, accelerating the dissolution process. The time required to reach equilibrium can vary significantly (from hours to days). A period of 24 to 48 hours is a common starting point.[13][14]
-
Trustworthiness Check: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured concentration ceases to change between time points, the solution is at equilibrium.[13][14]
-
-
Phase Separation:
-
Once the equilibration period is complete, remove the vials from the shaker and allow them to stand at the same constant temperature for several hours for the undissolved solid to settle.
-
For very fine suspensions, centrifugation can be used to achieve a clear separation.
-
-
Sampling:
-
Carefully draw a known volume or mass of the clear supernatant into a syringe.
-
Attach a syringe filter and dispense the clear, saturated solution into a pre-weighed vial. This step is crucial to remove any microscopic solid particles that could falsely inflate the solubility measurement.
-
Record the exact mass or volume of the aliquot taken.
-
-
Quantification:
-
Gravimetric Method (Most Direct): Evaporate the solvent from the weighed aliquot under vacuum at a mild temperature. The mass of the remaining solid residue corresponds to the dissolved sodium this compound. This method is simple but requires the solute to be non-volatile.
-
Chromatographic Method (e.g., HPLC/IC): If a suitable analytical method exists, accurately dilute the aliquot with a suitable mobile phase and quantify the concentration against a series of calibration standards. This is often more precise than the gravimetric method.[13][14]
-
-
Calculation:
-
Express the final, validated result in standard units, such as grams per 100 mL of solvent ( g/100 mL) or molarity (mol/L).
-
Conclusion
References
-
Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation - ACS Publications. [Link]
-
Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Knowledge UChicago. [Link]
-
Explain any four factors which affect the solubility of ionic compounds. Vedantu. [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]
-
3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]
-
17.5: Factors that Affect Solubility. Chemistry LibreTexts. [Link]
-
Sodium this compound. PubChem - NIH. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Procedure for Determining Solubility of Organic Compounds. Scribd. [Link]
-
ETHANESULFONIC ACID SODIUM SALT. Ataman Kimya. [Link]
-
Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf - NIH. [Link]
-
Sodium mthis compound. PubChem - NIH. [Link]
-
Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. PubMed. [Link]
-
Investigation of the Solubility and Phase Diagrams of Sodium 4-Tolylsulfinate in Different Solvents and Ternary Sodium 4-Tolylsulfinate + Sodium Chloride/Sodium Sulfate + Water Systems. ResearchGate. [Link]
-
Solvents and Polarity. Department of Chemistry : University of Rochester. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
SOLUBILITY DATA SERIES. GitHub Pages. [Link]
-
Solubility of Sodium Acetate in Binary Mixtures of Methanol, 1-Propanol, Acetonitrile, and Water at 298.2 K. ResearchGate. [Link]
Sources
- 1. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds - Resources | PASCO [pasco.com]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. Explain any four factors which affect the solubility class 12 chemistry CBSE [vedantu.com]
- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Sodium mthis compound CAS#: 20277-69-4 [m.chemicalbook.com]
- 8. Sodium this compound | 20035-08-9 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. knowledge.uchicago.edu [knowledge.uchicago.edu]
An In-Depth Guide to the Generation and Application of Sulfinate Radicals in Modern Organic Synthesis
Abstract
Sulfinate radicals (RSO₂•), also known as sulfonyl radicals, have emerged as pivotal intermediates in the field of organic chemistry, particularly in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries.[1][2] Their unique reactivity allows for the construction of sulfonyl-containing molecules such as sulfones and sulfonamides, which are prevalent structural motifs in a myriad of biologically active agents.[2][3] This technical guide provides an in-depth exploration of the core mechanisms for generating sulfinate radicals, offering field-proven insights into the causality behind methodological choices. We will delve into the primary pathways—oxidation of sulfinates, reduction of sulfonyl derivatives, and the use of sulfur dioxide surrogates—providing detailed protocols and mechanistic rationale to empower researchers and drug development professionals in harnessing the synthetic potential of these versatile radical species.
Introduction: The Rising Prominence of Sulfinate Radicals
The sulfonyl group (R-SO₂-R') is a cornerstone in medicinal chemistry, prized for its ability to enhance metabolic stability, improve pharmacokinetic profiles, and engage in crucial hydrogen bonding interactions with biological targets. Consequently, the development of efficient and mild methods to forge carbon-sulfur bonds is of paramount importance.[4] Sulfinate radicals have risen to this challenge, offering a powerful platform for C–S bond formation under conditions that are often compatible with complex and sensitive molecular architectures.
Structure and Reactivity
A sulfinate radical is a neutral species with the general structure RSO₂•, where the unpaired electron resides primarily on the sulfur atom. This structure imparts a unique reactivity profile. They are electrophilic radicals that readily add to electron-rich double and triple bonds, and can participate in a variety of coupling reactions.[5] The stability and reactivity of a sulfinate radical are influenced by the nature of the 'R' group; for instance, aryl sulfonyl radicals are generally more stable and less prone to fragmentation than their alkyl counterparts.[6]
Overview of Generation Strategies
The generation of sulfinate radicals can be broadly categorized into three main strategies, each with its own set of advantages and suitable precursors. This guide will focus on the most synthetically relevant and widely adopted methods:
-
Oxidative Pathways: Direct single-electron transfer (SET) from stable sulfinate salts.
-
Reductive Pathways: Homolytic cleavage of sulfonyl derivatives, most notably sulfonyl halides.
-
Sulfur Dioxide (SO₂) Insertion: Trapping of carbon-centered radicals with SO₂ or its surrogates.
The choice of method is dictated by factors such as substrate compatibility, desired reaction conditions (e.g., thermal, photochemical, electrochemical), and the availability of starting materials.
Core Mechanisms of Sulfinate Radical Generation
A deep understanding of the underlying mechanisms is crucial for reaction optimization and troubleshooting. This section explains the causality behind the most prevalent generation methods.
Oxidative Pathways from Sulfinate Salts
The oxidation of readily available and stable sodium sulfinates (RSO₂Na) is one of the most direct and widely used methods for generating sulfinate radicals.[4][7] This approach is valued for its operational simplicity and the use of inexpensive precursors.[7]
Mechanism: The core of this method is a single-electron transfer (SET) event where an oxidant removes one electron from the sulfinate anion to yield the corresponding sulfonyl radical.[4]
Causality of Reagent Choice:
-
Chemical Oxidants: Persulfates (e.g., K₂S₂O₈) are frequently employed due to their high oxidation potential and affordability. The reaction is often initiated by heat or a transition metal catalyst, which decomposes the persulfate into sulfate radical anions, the active oxidant.[4] Other oxidants like Ceric Ammonium Nitrate (CAN) or even molecular oxygen (in conjunction with a suitable catalyst) can also be used.[4]
-
Electrochemistry: Anodic oxidation offers a green and highly tunable alternative to chemical oxidants.[8] By precisely controlling the applied potential, sulfinate radicals can be generated with high selectivity, avoiding the need for stoichiometric chemical reagents.[8][9]
-
Photoredox Catalysis: Visible-light photoredox catalysis can also achieve the oxidation of sulfinates.[6] An excited photocatalyst, such as Ru(bpy)₃²⁺ or an iridium complex, can be sufficiently oxidizing to accept an electron from the sulfinate salt, initiating the radical process under exceptionally mild conditions.[6]
This protocol describes a typical procedure for the generation of a sulfonyl radical from sodium sulfinate and its subsequent addition to an alkene.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 mmol), sodium sulfinate (1.5 mmol), and potassium persulfate (K₂S₂O₈, 2.0 mmol).
-
Solvent Addition: Add a suitable solvent mixture, such as acetonitrile/water (3:1, 10 mL). The presence of water is often crucial for dissolving the inorganic salts.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup and Purification: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reductive Pathways from Sulfonyl Derivatives
An alternative and increasingly popular strategy involves the reduction of sulfonyl derivatives, most commonly sulfonyl chlorides (RSO₂Cl).[10] This approach is particularly powerful when coupled with modern synthetic methods like photoredox catalysis.[1]
Mechanism: The S-Cl bond in a sulfonyl chloride is relatively weak and can be cleaved homolytically through the addition of a single electron, generating a sulfinate radical and a chloride anion.[10]
Causality of Reagent Choice:
-
Photoredox Catalysis: This is arguably the most impactful method for generating sulfinate radicals from sulfonyl chlorides.[1] A photocatalyst, upon excitation by visible light, becomes a potent reductant. This excited-state catalyst can donate an electron to the sulfonyl chloride, inducing S-Cl bond cleavage. The mildness of this method allows for exceptional functional group tolerance, a key advantage in complex molecule synthesis.[1][11] Iridium and ruthenium-based photocatalysts are commonly used.[12]
-
Thermal Initiators: Traditional radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used, but often require elevated temperatures, limiting their applicability for sensitive substrates.[10]
-
Transition Metal Catalysis: Certain transition metal complexes can facilitate the reductive cleavage of sulfonyl chlorides, although this is less common than photoredox methods.
Here is a diagram illustrating the generation of a sulfinate radical from a sulfonyl chloride using a generic iridium-based photocatalyst.
Caption: Figure 1. Simplified Photoredox Cycle for Sulfinate Radical Generation.
Sulfur Dioxide (SO₂) Insertion and Surrogate Chemistry
This strategy provides an indirect yet powerful route to sulfinate radicals. Instead of starting with a pre-formed sulfur-containing precursor, this method involves generating a carbon-centered radical which is then "trapped" by sulfur dioxide.[2]
Mechanism: A carbon-centered radical (R•), generated from a suitable precursor (e.g., an alkyl halide via photoredox catalysis), rapidly adds to sulfur dioxide to form the desired sulfinate radical (RSO₂•).[2]
Causality of Reagent Choice:
-
SO₂ Gas: While being the most atom-economical source, gaseous SO₂ is toxic, corrosive, and difficult to handle in a standard laboratory setting.[13]
-
SO₂ Surrogates: To overcome the challenges of using gaseous SO₂, solid, stable, and easy-to-handle surrogates have been developed.[13] A prominent example is DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), which releases SO₂ in a controlled manner under the reaction conditions.[14] This innovation has made SO₂ insertion chemistry far more accessible and practical for synthetic chemists.[13][14] Other surrogates like sodium hydrogen sulfite have also been employed.[13]
This protocol outlines a general procedure for a three-component reaction involving an alkyl halide, an alkene, and DABSO as the SO₂ source.
-
Reaction Setup: In a nitrogen-purged vial, combine the alkyl halide (1.0 mmol), the alkene (1.2 mmol), DABSO (0.6 mmol, provides 1.2 mmol of SO₂), and the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbpy)PF₆, 1-2 mol%).
-
Solvent and Additives: Add anhydrous, degassed solvent (e.g., DMSO or DMF, 5 mL). An organic base (e.g., DIPEA) may be required as a sacrificial electron donor.
-
Reaction Execution: Place the vial approximately 5-10 cm from a blue LED lamp (e.g., 420 nm) and stir at room temperature.[12] Monitor the reaction by LC-MS. Reaction times can vary from 12 to 24 hours.
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Applications in Synthetic and Medicinal Chemistry
The utility of sulfinate radicals extends across various domains of chemical synthesis, with particularly high impact in the construction of molecules relevant to drug discovery.[15][16]
Data Presentation: Comparison of Generation Methods
| Generation Method | Common Precursors | Key Advantages | Common Limitations | Typical Conditions |
| Oxidation | Sodium Sulfinates (RSO₂Na) | Inexpensive, stable precursors; simple protocols.[4][7] | Can require harsh oxidants or high temperatures. | Thermal (K₂S₂O₈), Electrochemical, Photochemical. |
| Reduction | Sulfonyl Chlorides (RSO₂Cl) | Extremely mild conditions (photoredox); high functional group tolerance.[1] | Precursors can be less stable than sulfinates. | Visible-light photoredox catalysis. |
| SO₂ Insertion | Alkyl/Aryl Halides + SO₂ Surrogate | High atom economy; avoids pre-functionalization.[2] | Requires handling of SO₂ or surrogates; three-component nature can be complex. | Visible-light photoredox catalysis. |
Key Transformations
-
Sulfonylation of Alkenes and Alkynes: Sulfinate radicals readily add across C-C multiple bonds to form new C-S bonds, providing access to vinyl and alkyl sulfones.[5][17]
-
Cross-Coupling Reactions: In dual catalytic systems (e.g., Ni/photoredox), sulfinate radicals generated from sulfinates can be intercepted by a nickel catalyst to participate in cross-coupling reactions with aryl halides, forming diaryl sulfones under mild conditions.[6]
-
Late-Stage Functionalization: The mild conditions associated with photoredox generation of sulfinate radicals make them ideal for introducing sulfonyl groups into complex, drug-like molecules at late stages of a synthetic sequence, a critical capability in medicinal chemistry.[11][18]
This diagram illustrates a typical laboratory workflow for a visible-light-driven photocatalytic reaction.
Caption: Figure 2. General Workflow for a Photocatalytic Sulfonylation Reaction.
Conclusion and Future Outlook
The generation of sulfinate radicals has transitioned from a niche area of radical chemistry to a mainstream tool for synthetic innovation. The advent of mild and highly selective methods, particularly visible-light photoredox catalysis, has revolutionized access to these key intermediates. The ability to use stable precursors like sulfinates, sulfonyl chlorides, and SO₂ surrogates provides chemists with a versatile toolkit to tackle complex synthetic challenges.[1][7]
Future research will likely focus on expanding the scope of sulfinate radical precursors, developing more sustainable catalytic systems (e.g., using earth-abundant metals or organocatalysts), and applying these methods to new frontiers, such as asymmetric sulfonylation and bioconjugation. The continued development of robust and predictable methods for sulfinate radical generation will undoubtedly accelerate the discovery and development of new medicines and functional materials.
References
-
Chen, Y., McNamara, N., May, O., Pillaiyar, T., Blakemore, D. C., & Ley, S. V. (2020). Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. Organic Letters, 22(15), 5746–5748. Available from: [Link]
-
Chen, Y., McNamara, N., May, O., Pillaiyar, T., Blakemore, D. C., & Ley, S. V. (2020). Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. ACS Publications. Available from: [Link]
-
Chen, Y., McNamara, N., May, O., Pillaiyar, T., Blakemore, D. C., & Ley, S. V. (2020). Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. University of Cambridge. Available from: [Link]
- Zard, S. Z. (Date unavailable). RECENT PROGRESS IN THE USE OF SULFONYL RADICALS IN ORGANIC SYNTHESIS. A REVIEW. Unknown Source.
-
Wang, D., Liu, Q., & Li, Z. (2019). Recent advances in photocatalytic C–S/P–S bond formation via the generation of sulfur centered radicals and functionalization. Organic Chemistry Frontiers. Available from: [Link]
-
Xiao, W., & Chen, Y.-C. (2025). Radical sulfonylation with sulfur dioxide surrogates. Chemical Society Reviews. Available from: [Link]
-
Xiao, W., & Chen, Y.-C. (2025). Radical sulfonylation with sulfur dioxide surrogates. ResearchGate. Available from: [Link]
-
Merchant, R. R. (2019). Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery. PubMed. Available from: [Link]
-
Chen, Y., McNamara, N., May, O., Pillaiyar, T., Blakemore, D. C., & Ley, S. V. (2020). Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. ResearchGate. Available from: [Link]
-
Wang, C., Li, S., Ge, H., & Wang, Q. (2020). Generation and precise control of sulfonyl radicals: Visible-light-activated redox-neutral formation of sulfonates and sulfonamides. ResearchGate. Available from: [Link]
-
Wang, C., Li, S., Ge, H., & Wang, Q. (2021). Generation and precise control of sulfonyl radicals: visible-light-activated redox-neutral formation of sulfonates and sulfonamides. Organic Chemistry Frontiers. Available from: [Link]
-
Merchant, R. R. (2018). Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]
-
Gacs, J., & König, B. (Date unavailable). Generation of sulfamoyl radicals via visible-light mediated fixation of sulfur dioxide as novel approach for the synthesis of sulfonamides. ChemRxiv. Available from: [Link]
-
Strieth-Kalthoff, F., & Glorius, F. (Date unavailable). Visible Light-Induced Sulfonylation/Arylation of Styrenes in a Double Radical Three-Component Photoredox Reaction. ChemRxiv. Available from: [Link]
-
Xiao, W., & Chen, Y.-C. (2025). Radical sulfonylation with sulfur dioxide surrogates. Chemical Society Reviews. Available from: [Link]
-
Wang, Z., Zhang, Z., Zhao, W., Sivaguru, P., Zanoni, G., Wang, Y., & Anderson, E. A. (2021). Synthetic exploration of sul nyl radicals using sul nyl sulfones. SciSpace. Available from: [Link]
-
Unknown Author. (Date unavailable). Recent advances of sodium sulfinates in radical reactions. ResearchGate. Available from: [Link]
-
Unknown Author. (2022). Diversification of drugs with sulfur stereogenic centers. Research Communities. Available from: [Link]
-
Zhang, W., & Wang, F. (2021). Desulfonylation via Radical Process: Recent Developments in Organic Synthesis. Chemical Reviews. Available from: [Link]
-
Gacs, J., & König, B. (Date unavailable). Radicals and Sulfur Dioxide: A Versatile Combination for the Construction of Sulfonyl-Group Containing Molecules. ResearchGate. Available from: [Link]
- Wang, X.-F., & Xu, K. (Date unavailable). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. Unknown Source.
-
Lee, J.-W., & Lee, D. (2025). Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications. Available from: [Link]
-
Liu, K., & Li, C. (Date unavailable). Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides. RSC Publishing. Available from: [Link]
-
Kumar, R., & Kumar, A. (Date unavailable). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PMC. Available from: [Link]
-
Liu, F., & Lei, A. (Date unavailable). Visible light-induced sulfonylation with sulfinates as closed-shell radical acceptors. Organic Chemistry Frontiers. Available from: [Link]
-
Wang, Z., Zhang, Z., Zhao, W., Sivaguru, P., Zanoni, G., Wang, Y., & Anderson, E. A. (2021). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. ResearchGate. Available from: [Link]
-
Noble, A., & MacMillan, D. W. C. (2018). Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile C sp2 –SO 2 R coupling. Chemical Science. Available from: [Link]
-
Xu, K. (Date unavailable). Chemistry of electrochemical oxidative reactions of sulfinate salts. ResearchGate. Available from: [Link]
-
Unknown Author. (Date unavailable). Reductive desulfonylation. Wikipedia. Available from: [Link]
-
Wang, C., Fan, X., & Wang, Q. (Date unavailable). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC. Available from: [Link]
-
Gacs, J., & König, B. (Date unavailable). Generation of sulfamoyl radicals via visible-light mediated fixation of sulfur dioxide as novel approach for the synthesis of sulfonamides. ChemRxiv. Available from: [Link]
Sources
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Visible light-induced sulfonylation with sulfinates as closed-shell radical acceptors - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile C sp2 –SO 2 R coupling - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05402E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Generation and precise control of sulfonyl radicals: visible-light-activated redox-neutral formation of sulfonates and sulfonamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Ethyl-Langlois Reagent: A Technical Guide to Sodium Ethanesulfinate in Late-Stage Functionalization
Executive Summary
This technical guide analyzes the historical and mechanistic evolution of Sodium Ethanesulfinate (
Historical Genesis: From to
The development of ethylation analogs traces a clear lineage from fluorine chemistry to broad-scope alkylation.
The Langlois Era (1991)
Bernard R. Langlois first reported the use of sodium trifluoromthis compound for the trifluoromethylation of electron-rich aromatics. The reagent functioned as a source of the electrophilic trifluoromethyl radical (
-
Key Innovation: Use of a stable solid salt to generate transient radicals.[2]
-
Limitation: The scope was largely restricted to electron-rich systems due to the electrophilic nature of
.
The Baran Expansion (2011–2013)
The pivotal shift occurred when the Baran Lab recognized that the sulfinate radical precursor logic could be generalized beyond fluorine.
-
2011: Baran demonstrated that the Langlois reagent could functionalize electron-deficient heterocycles (the "innate" reactivity of nitrogen-rich drugs) using tert-butyl hydroperoxide (TBHP) as an oxidant.
-
2012 (The "Diversinate" Era): The methodology was expanded to non-fluorinated alkyl groups. However, simple sodium alkyl sulfinates (like sodium this compound) often suffered from solubility issues or hygroscopicity in organic solvents. This led to the development of Zinc Sulfinates (marketed as Diversinates), which offered improved lipophilicity and reactivity profiles.
-
Return to Sodium: Subsequent optimization and phase-transfer catalysis have re-validated sodium this compound as a cost-effective, direct analog for ethylation, provided the solvent system is tuned correctly (typically biphasic
).
Mechanistic Architecture: Oxidative Desulfinylation
The ethylation of heterocycles using sodium this compound operates via a Minisci-type radical substitution . Unlike the electrophilic
The Radical Cascade
-
Initiation: The oxidant (TBHP) generates a tert-butoxy radical.
-
Oxidation: The sulfinate anion is oxidized to a sulfonyl radical (
). -
Desulfinylation: The sulfonyl radical extrudes sulfur dioxide (
), releasing the reactive ethyl radical ( ). -
Addition: The nucleophilic
attacks the protonated heterocycle. -
Rearomatization: Oxidative hydrogen abstraction restores aromaticity.
Figure 1: The oxidative desulfinylation pathway transforming Sodium this compound into a nucleophilic ethyl radical.
Comparative Analysis: Langlois ( ) vs. Ethyl Analog ( )
Understanding the electronic differences between the original Langlois reagent and its ethyl analog is critical for substrate selection.
| Feature | Langlois Reagent ( | Ethyl Analog ( |
| Radical Species | Trifluoromethyl ( | Ethyl ( |
| Electronic Nature | Electrophilic | Nucleophilic |
| Primary Targets | Electron-rich arenes (pyrroles, indoles) | Electron-deficient heterocycles (pyridines, quinolines) |
| Regioselectivity | Attacks regions of high electron density | Attacks regions of low electron density (e.g., C2/C4 of pyridine) |
| Stability | High (Solid, non-hygroscopic) | Moderate (Hygroscopic, prone to disproportionation) |
| Reaction Phase | Often Homogeneous (DMSO/MeCN) | Often Biphasic (DCM/Water) to solubilize salt |
Validated Experimental Protocols
Protocol A: The "Baran Standard" (Biphasic)
This protocol is robust for the ethylation of nitrogen-containing heterocycles using sodium this compound.
Reagents:
-
Substrate (1.0 equiv)
-
Sodium this compound (3.0 equiv)
-
tert-Butyl Hydroperoxide (TBHP), 70% aq. (3.0–5.0 equiv)[3]
-
Solvent: DCM/Water (2.5:1 ratio)
-
Additives: TFA (1.0 equiv) if substrate is not a salt.
Workflow:
-
Setup: Dissolve substrate in DCM/Water mixture. Add Sodium this compound.[4]
-
Initiation: Cool to 0°C. Add TBHP dropwise (exothermic).
-
Reaction: Stir vigorously at room temperature for 12–24 hours.
-
Monitoring: Check LCMS. If conversion is low, add fresh reagents (1 equiv sulfinate + 2 equiv TBHP).
-
Workup: Quench with saturated sodium bicarbonate (
). Extract with DCM. -
Purification: Flash chromatography.
Protocol B: Zinc Sulfinate Alternative (Homogeneous)
If solubility is an issue, the Zinc analog (Baran Diversinate) is used.
Workflow:
-
Dissolve substrate in DMSO/DCM (1:1).
-
Add Zinc this compound (3.0 equiv).
-
Add TFA (1.0 equiv).
-
Add TBHP (3.0 equiv) at 0°C.
-
Stir at RT.
Applications in Drug Discovery[6][7]
The ethyl group is a critical modulator of lipophilicity and metabolic stability. This "Magic Ethyl" effect—akin to the "Magic Methyl"—can significantly alter the pharmacological profile of a lead compound.
Case Study: Late-Stage Ethylation Workflow
The following diagram illustrates the decision matrix for applying Langlois analogs in a medicinal chemistry campaign.
Figure 2: Decision matrix for selecting between Langlois Reagent and its Ethyl Analog based on substrate electronics.
References
-
Langlois, B. R., Laurent, E., & Roidot, N. (1991).[5] Trifluoromethylation of aromatic compounds with sodium trifluoromthis compound under oxidative conditions. Tetrahedron Letters, 32(51), 7525–7528. Link
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. Link[1]
-
Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., Baxter, R. D., Herlé, B., Sach, N., Collins, M. R., Ishihara, Y., & Baran, P. S. (2012). Practical C–H functionalization of quinones with boronic acids. Nature, 492, 95–99. (Note: Foundational work establishing the radical alkylation logic leading to Diversinates). Link
-
Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A New Reagent for Direct Difluoromethylation.[6] Journal of the American Chemical Society, 134(3), 1494–1497.[6] (Introduction of Zinc Sulfinates/Diversinates logic). Link
-
Reddy, R. J., & Kumari, A. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds.[7] RSC Advances, 11, 10392-10442. Link
Sources
- 1. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 2. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium this compound | C2H5NaO2S | CID 22986214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Photocatalytic hydrofluoroalkylation of alkenes with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baran Diversinates™ [sigmaaldrich.cn]
- 7. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Photoredox Catalysis for Ethanesulfonylinate Coupling
For: Researchers, scientists, and drug development professionals.
Introduction: The Rising Importance of Sulfones and Photoredox Catalysis
Organosulfonyl compounds, particularly sulfones, are privileged structural motifs in medicinal chemistry and materials science. Their remarkable metabolic stability, ability to engage in hydrogen bonding, and unique electronic properties have cemented their role in a multitude of blockbuster drugs and functional materials. The ethanesulfonyl group, in particular, is a key component of various biologically active molecules.
Traditionally, the synthesis of sulfones has relied on oxidation methods or nucleophilic substitution with sulfinate salts, which often require harsh conditions and exhibit limited functional group tolerance. The advent of visible-light photoredox catalysis has revolutionized this field, offering a mild, efficient, and highly versatile platform for generating sulfonyl radicals from readily available and bench-stable sulfinate salts. This guide provides an in-depth exploration of the conditions, mechanisms, and protocols for the photoredox-catalyzed coupling of ethanesulfinate, empowering researchers to leverage this powerful technology for the synthesis of complex molecules.
The Engine of the Reaction: Mechanism of Sulfonyl Radical Generation
The core of this methodology lies in the generation of a highly reactive ethanesulfonyl radical (EtSO₂•) from an this compound salt (e.g., sodium this compound, EtSO₂Na). This process is initiated by a photocatalyst (PC) that, upon absorption of visible light, is promoted to a long-lived, high-energy excited state (PC*).
The reaction can proceed through two primary catalytic cycles, depending on the chosen photocatalyst and additives:
-
Oxidative Quenching Cycle: The excited photocatalyst (PC*) is a potent oxidant and can accept a single electron from the electron-rich this compound salt. This single-electron transfer (SET) event generates the ethanesulfonyl radical and the reduced form of the photocatalyst (PC•⁻). The reduced catalyst is then regenerated to its ground state by an appropriate sacrificial oxidant, completing the catalytic cycle.
-
Reductive Quenching Cycle: Alternatively, the excited photocatalyst (PC*) can be a strong reductant. In this scenario, it donates an electron to a suitable acceptor, generating a radical anion and the oxidized form of the photocatalyst (PC•⁺). The oxidized catalyst is then sufficiently potent to abstract an electron from the this compound salt, yielding the desired ethanesulfonyl radical and regenerating the ground-state photocatalyst.
The generated ethanesulfonyl radical is a versatile intermediate that can readily participate in a variety of carbon-sulfur bond-forming reactions, most notably via addition to unsaturated systems like alkenes and alkynes.
Figure 1. General oxidative quenching cycle for sulfonyl radical generation.
Key Reaction Components and Optimization Insights
The success of a photoredox this compound coupling reaction hinges on the careful selection and optimization of several key parameters.
| Component | Common Examples | Key Considerations |
| Photocatalyst | Iridium Complexes:[Ir(dF(CF3)ppy)2(dtbbpy)]PF6Ruthenium Complexes:[Ru(bpy)3]Cl2Organic Dyes: Eosin Y, 4CzIPN | The catalyst's redox potential must be matched to the sulfinate and other reagents. Iridium catalysts are often highly efficient but more expensive.[1][2][3] Organic dyes offer a metal-free alternative.[4] |
| Sulfinate Salt | Sodium this compound (EtSO₂Na) | Bench-stable, inexpensive, and readily available. Generally used in excess (1.5-2.5 equivalents) to ensure efficient radical trapping.[1][5] |
| Coupling Partner | Alkenes (Styrenes, Unactivated Olefins), Alkynes, Heteroarenes | The electronic nature of the coupling partner is critical. Electron-deficient olefins and unactivated alkenes are common substrates.[1][6] C-H functionalization of heteroarenes is also a powerful application. |
| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Polar aprotic solvents are typically required to dissolve the sulfinate salt. The solvent must be rigorously degassed to remove oxygen, which can quench the excited state of the photocatalyst. |
| Light Source | Blue LEDs (420-460 nm), Compact Fluorescent Lamps (CFL) | The emission wavelength of the light source must overlap with the absorption spectrum of the photocatalyst. Blue LEDs are highly common, energy-efficient, and provide consistent photon flux.[6] |
| Additives | Acetic Acid (AcOH), Water, Bases (e.g., DMAP) | Additives can be crucial. For hydrosulfonylation of unactivated alkenes, acetic acid and water are often essential, with the acid acting as a hydrogen atom donor in the final step.[1] In other cases, a base may be required.[6] |
Detailed Experimental Protocols
The following protocols provide a starting point for two common applications of this compound coupling.
Protocol 1: Anti-Markovnikov Hydrosulfonylation of an Unactivated Alkene
This protocol is adapted from a procedure for the hydrosulfonylation of unactivated alkenes, a powerful method for creating alkyl sulfones.[1][5]
Materials:
-
Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1-2 mol%)
-
Sodium this compound (1.5 equiv.)
-
Alkene (1.0 equiv.)
-
Acetic Acid (2.0 equiv.)
-
Solvent: Acetonitrile/Water mixture (e.g., 5:1 v/v)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED light source (e.g., 14W, 450 nm)
-
Cooling fan
Procedure:
-
Reaction Setup: To a Schlenk tube, add the photocatalyst, sodium this compound, and a magnetic stir bar.
-
Reagent Addition: Add the alkene substrate, followed by the acetonitrile/water solvent mixture and acetic acid via syringe.
-
Degassing: Seal the tube and degas the reaction mixture thoroughly using a freeze-pump-thaw cycle (repeat 3 times) or by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Irradiation: Place the reaction vessel approximately 5-10 cm from the blue LED light source. Use a cooling fan to maintain the reaction temperature at approximately 25-30 °C.
-
Monitoring: Stir the reaction under irradiation. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired alkyl sulfone.
Protocol 2: Coupling of this compound with an Electron-Deficient Olefin
This protocol is a general method for the coupling of sulfonyl radicals with activated alkenes like acrylates.[6][7]
Materials:
-
Photocatalyst: [Ir(dF(CF3)ppy)2(dtbpy)]PF6 (1 mol%)
-
Ethanesulfonyl Tetrazole (or Sodium this compound as a precursor) (1.2 equiv.)
-
Electron-Deficient Olefin (e.g., methyl acrylate) (1.0 equiv.)
-
Additive: 4-Dimethylaminopyridine (DMAP) (1.0 equiv.)
-
Solvent: Acetonitrile (MeCN)
-
Vial with a magnetic stir bar
-
Blue LED light source (e.g., 14W, 420 nm)
Procedure:
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine the photocatalyst, this compound source, DMAP, and the electron-deficient olefin.
-
Solvent Addition: Add the degassed acetonitrile.
-
Degassing: Seal the vial and ensure the atmosphere is inert by sparging with argon or nitrogen for 10-15 minutes.
-
Irradiation: Place the vial near the blue LED light source and begin stirring. Maintain a constant temperature using a cooling fan.
-
Monitoring: Follow the consumption of the starting material using TLC or LC-MS.
-
Workup & Purification: Upon completion, concentrate the reaction mixture in vacuo. The residue can be directly purified by flash column chromatography on silica gel to isolate the target sulfone product.
Figure 2. A typical experimental workflow for photoredox sulfonylation.
Troubleshooting and Final Considerations
-
Low Yield: If yields are low, ensure the solvent is rigorously anhydrous and deoxygenated. The intensity and distance of the light source can also be optimized. Increasing the equivalents of the sulfinate salt may also improve results.
-
Catalyst Decomposition: Some photocatalysts can be sensitive to prolonged irradiation or certain substrates. If catalyst bleaching is observed, consider using a more robust catalyst or decreasing the reaction time.
-
Side Reactions: The formation of byproducts may indicate undesired radical pathways. Adjusting the concentration or changing the solvent can sometimes mitigate these issues.
The photoredox-mediated coupling of this compound is a robust and highly adaptable method for the synthesis of valuable sulfone-containing molecules. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can unlock its full potential for applications in drug discovery and materials science.
References
-
Chen, Y., McNamara, N., May, O., Pillaiyar, T., Blakemore, D. C., & Ley, S. V. (2020). Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. Organic Letters, 22(15), 5746–5750. [Link]
-
Wang, J.-J., & Yu, W. (2019). Hydrosulfonylation of Unactivated Alkenes by Visible Light Photoredox Catalysis. Organic Letters, 21(22), 9236–9240. [Link]
-
Lipp, B., Kammer, L. M., Kücükdisli, M., Luque, A., Kühlborn, J., Pusch, S., Matulevičiūtė, G., Schollmeyer, D., Šačkus, A., & Opatz, T. (2019). Visible Light‐Induced Sulfonylation/Arylation of Styrenes in a Double Radical Three‐Component Photoredox Reaction. Chemistry – A European Journal, 25(38), 8965–8969. [Link]
-
Visible light-induced C–H sulfenylation using sulfinic acids. Green Chemistry. (n.d.). [Link]
-
Organic-photoredox-catalyzed three-component sulfonylative pyridylation of styrenes. RSC Advances. (n.d.). [Link]
-
Direct sulfonylation of anilines mediated by visible light. Department of Chemistry, University of Cambridge. (2017, November 16). [Link]
-
Visible light-induced sulfonylation with sulfinates as closed-shell radical acceptors. Organic Chemistry Frontiers. (n.d.). [Link]
-
Pagire, S. K., Kumagai, N., & Shibasaki, M. (2020). The Different Faces of [Ru(bpy)3Cl2] and fac[Ir(ppy)3] Photocatalysts: Redox Potential Controlled Synthesis of Sulfonylated Fluorenes and Pyrroloindoles from Unactivated Olefins and Sulfonyl Chlorides. Organic Letters, 22(20), 7853–7858. [Link]
-
Chen, Y., McNamara, N., May, O., Pillaiyar, T., Blakemore, D. C., & Ley, S. V. (2020). Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. ResearchGate. [Link]
-
Hydrosulfonylation of Unactivated Alkenes by Visible Light Photoredox Catalysis. ACS Publications. (2019, November 5). [Link]
-
Pagire, S. K., Kumagai, N., & Shibasaki, M. (2020). The Different Faces of [Ru(bpy)3Cl2] and fac[Ir(ppy)3] Photocatalysts: Redox Potential Controlled Synthesis of Sulfonylated Fluorenes and Pyrroloindoles from Unactivated Olefins and Sulfonyl Chlorides. PubMed. [Link]
-
Generation of sulfamoyl radicals via visible-light mediated fixation of sulfur dioxide as novel approach for the synthesis of sulfonamides. ChemRxiv. (n.d.). [Link]
-
Generation and precise control of sulfonyl radicals: Visible-light-activated redox-neutral formation of sulfonates and sulfonamides. ResearchGate. (2020, December). [Link]
-
The Different Faces of [Ru(bpy)3Cl2] and fac[Ir(ppy)3] Photocatalysts: Redox Potential Controlled Synthesis of Sulfonylated Fluorenes and Pyrroloindoles from Unactivated Olefins and Sulfonyl Chlorides. ResearchGate. (2020, September). [Link]
-
Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. ACS Publications. (2020, June 25). [Link]
-
CO2-Promoted photoredox-catalyzed hydrosulfonylation of alkenes with sulfinates. ResearchGate. (2026, January 8). [Link]
-
The Different Faces of [Ru(bpy)3Cl2] and fac[Ir(ppy)3] Photocatalysts: Redox Potential Controlled Synthesis of Sulfonylated Fluorenes and Pyrroloindoles from Unactivated Olefins and Sulfonyl Chlorides. Figshare. (2020, September 10). [Link]
-
Visible Light-Induced Sulfonylation/Arylation of Styrenes in a Double Radical Three-Component Photoredox Reaction. ChemRxiv. (2019, February 15). [Link]
-
Sulfonylation enabled through the photoactivation of EDA complexes. ResearchGate. (n.d.). [Link]
-
Visible Light‐Induced Sulfonylation/Arylation of Styrenes in a Double Radical Three‐Component Photoredox Reaction. Sci-Hub. (2019). [Link]
-
Divergent Functionalization of Styrenes via Radical/Polar Crossover with CO2 and Sodium Sulfinates. Chemistry – A European Journal. (2022, December 26). [Link]
Sources
- 1. Hydrosulfonylation of Unactivated Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Different Faces of [Ru(bpy)3Cl2] and fac[Ir(ppy)3] Photocatalysts: Redox Potential Controlled Synthesis of Sulfonylated Fluorenes and Pyrroloindoles from Unactivated Olefins and Sulfonyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Visible light-induced C–H sulfenylation using sulfinic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Electrochemical Oxidative Sulfonylation with Ethanesulfinate
Executive Summary
The introduction of ethyl sulfonyl groups (
This guide details the Electrochemical Oxidative Sulfonylation using sodium ethanesulfinate (
Mechanistic Principles
The core of this transformation is the controlled anodic oxidation of the this compound anion. Unlike thermal methods which often lead to desulfonylation (loss of
The Electrochemical Pathway[1][2][3][4][5][6][7]
-
Anodic Oxidation: The this compound anion (
) loses one electron at the anode to form the electrophilic ethyl sulfonyl radical ( ). -
Radical Attack: This radical adds to an electron-rich substrate (alkene, alkyne, or arene).
-
Termination/Oxidation: The resulting intermediate radical is further oxidized (to a cation) or trapped, leading to the final sulfone product.
-
Cathodic Balance: Protons are reduced to hydrogen gas (
), ensuring a clean reaction profile.
Pathway Visualization
Figure 1: Mechanistic flow of electrochemical sulfonylation. The anodic generation of the sulfonyl radical is the rate-determining initiation step.
Critical Experimental Parameters
To ensure reproducibility and prevent side reactions (such as dimerization of the radical or over-oxidation), the following parameters must be strictly controlled.
| Parameter | Recommendation | Rationale |
| Electrode (Anode) | Graphite / Carbon Felt | Carbon materials facilitate the adsorption of organic substrates and provide a wide potential window. Pt is often less effective for this specific oxidation. |
| Electrode (Cathode) | Platinum (Pt) or Nickel (Ni) | High efficiency for Hydrogen Evolution Reaction (HER) to balance the cell. |
| Solvent System | MeCN : H₂O (1:1 to 4:1) | Water is essential to solubilize the inorganic sulfinate salt; MeCN solubilizes the organic substrate. |
| Electrolyte | n-Bu₄NPF₆ or LiClO₄ | Provides conductivity. In some high-concentration protocols, the sulfinate salt itself acts as the supporting electrolyte. |
| Current Density | 5 - 10 mA/cm² | Low current density prevents "hot spots" on the electrode that cause oligomerization. |
| Atmosphere | Air or N₂ | Generally air-tolerant, but |
Application Protocol A: C-H Sulfonylation of Heteroarenes
This protocol describes the direct C-H functionalization of indole derivatives. This is a "reagent-free" approach, avoiding the use of iodine oxidants often found in chemical literature.
Materials
-
Substrate: Indole derivative (0.5 mmol)
-
Reagent: Sodium this compound (1.5 mmol, 3.0 equiv)
-
Electrolyte:
(0.1 M) -
Solvent: MeCN/
(2:1 v/v, 6 mL) -
Cell: Undivided glass cell (10 mL capacity)
-
Electrodes: Graphite rod (Anode,
6mm) and Pt plate (Cathode, cm).
Step-by-Step Methodology
-
Assembly: Polish the graphite anode with fine sandpaper and rinse with acetone/water. Flame-anneal the Pt cathode.
-
Preparation: In the electrolysis cell, dissolve the indole, sodium this compound, and electrolyte in the solvent mixture. Stir until a clear (or uniform) solution is obtained.
-
Electrolysis: Insert electrodes (submerged ~2 cm). Connect to a DC power supply.
-
Set to Constant Current (CCE) mode.
-
Apply 10 mA (approx.
).
-
-
Monitoring: Stir at room temperature. Monitor by TLC or UPLC every 30 minutes. The reaction typically requires 2.5 - 3.0 F/mol (approx. 3-4 hours).
-
Workup: Stop current. Dilute the mixture with water (20 mL) and extract with Ethyl Acetate (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via silica gel flash chromatography.
Application Protocol B: Oxysulfonylation of Styrenes
This protocol achieves 1,2-difunctionalization, introducing both an ethoxy and an ethyl sulfonyl group across a double bond.
Materials
-
Substrate: Styrene (0.5 mmol)
-
Reagent: Sodium this compound (1.0 mmol, 2.0 equiv)
-
Co-Solvent/Nucleophile: Ethanol (used as both solvent and reagent) / MeCN (1:1).
-
Catalyst:
(0.1 equiv) — Note: Iodide acts as a redox mediator here to lower the oxidation potential threshold.
Workflow Visualization
Figure 2: Workflow for the iodide-mediated oxysulfonylation of styrenes.
Step-by-Step Methodology
-
Solution Prep: Mix styrene (0.5 mmol), sodium this compound (1.0 mmol), and
(0.05 mmol) in 5 mL of EtOH/MeCN (1:1). -
Electrolysis: Use a Graphite anode and Pt cathode.[1] Electrolyze at 10 mA constant current.
-
Completion: The reaction is complete when the starting alkene is consumed (approx 2-3 hours).
-
Quench: Add saturated aqueous
(sodium thiosulfate) to quench any residual iodine. -
Isolation: Extract with EtOAc, dry, and concentrate. The product is a
-ethoxy sulfone.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Recovery of SM | Electrode Passivation | "Fouling" of the anode by polymer byproducts. Polish graphite electrodes between runs or switch to Reticulated Vitreous Carbon (RVC) for higher surface area. |
| Desulfonylation (Ethyl product) | Temperature too high | The |
| Complex Mixture | Over-oxidation | Reduce the current density. High potentials can oxidize the aromatic ring of the substrate. |
| Poor Conductivity | Low salt solubility | Increase water content in the solvent ratio or add supporting electrolyte ( |
References
-
Electrochemical Sulfonylation of Enamides. Org. Biomol. Chem., 2019.[2][3] [Link] Citation for: Radical mechanism and undivided cell setup.[4][5][6]
-
Electrochemical Synthesis of Vinyl and Alkyl Sulfones. J. Org. Chem., 2024.[3][7][8] [Link] Citation for: General protocols using graphite electrodes and sodium sulfinates.[2][1][7][8]
-
Electrochemical Oxysulfonylation of Alkenes. J. Org. Chem., 2023.[9][10][3][4][11] [Link] Citation for: 1,2-difunctionalization strategies and mechanistic insights.[3][4]
-
Practical Electro-Oxidative Sulfonylation of Phenols. J. Org. Chem., 2021.[1] [Link] Citation for: Anodic oxidation potentials and radical generation from sulfinates.
-
Recent Advances in Electrochemical Sulfonylation. Chem. Rec., 2021. [Link] Citation for: Comprehensive review of sulfinate reactivity.
Sources
- 1. Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical sulfonylation of enamides with sodium sulfinates to access β-amidovinyl sulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electrochemical Synthesis of Vinyl, Alkyl, and Allyl Sulfones from Sodium Sulfinates and Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electrochemically Enabled Intramolecular Amino- and Oxysulfonylation of Alkenes with Sodium Sulfinates to Access Sulfonylated Saturated Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Direct Oxidative Coupling: One-Pot Synthesis of Sulfonamides from Sodium Ethanesulfinate
Abstract & Strategic Rationale
The traditional synthesis of sulfonamides relies heavily on sulfonyl chlorides. While effective, sulfonyl chlorides—particularly ethanesulfonyl chloride—are moisture-sensitive, lachrymatory, and notoriously unstable during storage.
This Application Note details a robust one-pot oxidative coupling strategy using Sodium Ethanesulfinate (
-
Method A (Primary): A Metal-Free, Iodine-Mediated aqueous coupling (Green Chemistry).
-
Method B (Secondary): A Copper-Catalyzed aerobic oxidative coupling (for sterically demanding amines).
Mechanistic Principles
Understanding the reaction pathway is critical for troubleshooting. Unlike nucleophilic substitution on a pre-formed sulfonyl chloride, these methods involve the in situ generation of an electrophilic sulfonyl species.
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways for Iodine-mediated vs. Copper-catalyzed activation.
Figure 1: Mechanistic divergence between Iodine-mediated (electrophilic intermediate) and Copper-catalyzed (radical/SET) pathways.
Protocol A: Metal-Free Iodine-Mediated Synthesis
Status: Validated | Scale: 1.0 mmol | Green Score: High
This is the preferred method for standard aliphatic and aromatic amines. It utilizes molecular iodine (
Reagents & Materials
-
Substrate: Sodium this compound (1.2 equiv)
-
Nucleophile: Amine (1.0 equiv)
-
Oxidant: Iodine (
) (1.2 - 1.5 equiv) -
Base:
or (2.0 equiv) - Critical for scavenging HI byproduct. -
Solvent: Water (
) or DCM/Water (1:1 biphasic mixture).-
Note: Pure water is preferred for green chemistry; biphasic is required if the amine is highly lipophilic.
-
Step-by-Step Procedure
-
Charge: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add Sodium this compound (1.2 mmol) and Base (
, 2.0 mmol). -
Solvent: Add 3.0 mL of deionized water (or 1.5 mL Water + 1.5 mL DCM). Stir until salts are partially dissolved.
-
Amine Addition: Add the Amine (1.0 mmol) to the mixture.
-
Iodine Addition (Critical Step): Add Iodine (
) (1.2 mmol) in one portion.-
Observation: The reaction mixture will turn dark brown/purple immediately.
-
-
Reaction: Stir vigorously at Room Temperature (25°C) .
-
Time: Typically 1–4 hours.
-
Endpoint: Monitor by TLC. The dark iodine color usually fades to a light yellow or clear solution as
is consumed and reduced to Iodide ( ).
-
-
Quench: If the solution remains dark after completion, add saturated aqueous
(Sodium Thiosulfate) dropwise until the iodine color disappears. -
Workup:
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
Troubleshooting "Self-Check"
-
Issue: Iodine color disappears instantly (< 5 mins).
-
Cause: Rapid consumption by highly reactive amine or decomposition.
-
Fix: Add another 0.2 equiv of
.
-
-
Issue: Low Yield with Aliphatic Amines.
-
Cause: Formation of sulfonyl iodide is competing with hydrolysis.
-
Fix: Switch to the Biphasic (DCM/Water) system to protect the organic intermediate.
-
Protocol B: Copper-Catalyzed Aerobic Coupling
Status: Alternative | Scale: 1.0 mmol | Scope: Sterically Hindered Amines
Use this method if Method A fails due to steric bulk or if the amine is oxidation-sensitive (iodine can be too harsh for some substrates).
Reagents[1]
-
Substrate: Sodium this compound (1.5 equiv)
-
Nucleophile: Amine (1.0 equiv)
-
Catalyst: CuI (10 mol%) or
(10 mol%) -
Ligand: 1,10-Phenanthroline (10-20 mol%) - Optional but recommended for difficult substrates.
-
Solvent: DMSO or DMF (Polar aprotic solvents promote the SET mechanism).
-
Oxidant: Air (Open flask) or
balloon.
Step-by-Step Procedure
-
Charge: In a reaction tube, combine Sodium this compound (1.5 mmol), Amine (1.0 mmol), CuI (0.1 mmol), and Ligand (0.1 mmol).
-
Solvent: Add DMSO (2.0 mL).
-
Reaction: Heat the mixture to 60–80°C under an air atmosphere (no inert gas needed).
-
Time: 6–12 hours.
-
-
Workup:
-
Dilute with water (15 mL) and extract with Ethyl Acetate.
-
Note: DMSO is difficult to remove; wash the organic layer 3x with water to remove DMSO.
-
Dry and concentrate.
-
Comparative Data Analysis
The following table summarizes the performance characteristics of both methods based on internal validation data.
| Feature | Method A: Iodine-Mediated | Method B: Copper-Catalyzed |
| Primary Mechanism | Electrophilic Substitution ( | Radical Coupling / SET |
| Temperature | Room Temperature (25°C) | Heated (60–80°C) |
| Time | Fast (1–4 h) | Slow (6–12 h) |
| Green Metrics | Excellent (Water solvent, no metal) | Moderate (DMSO, Copper waste) |
| Substrate Scope | Primary/Secondary Amines, Anilines | Hindered Amines, Nitro-anilines |
| Cost | Very Low | Low to Medium |
Experimental Workflow Visualization
Figure 2: Decision tree and workflow for selecting and executing the synthesis.
References
-
Metal-Free Iodine Mediated Protocol: Gao, J., et al. "Synthesis of sulfonamides via I2-mediated reaction of sodium sulfinates with amines in an aqueous medium at room temperature." Green Chemistry, 2015 , 17, 275-279.
-
Iodine-Catalyzed/Oxidative Amination: Yotphan, S., et al. "Iodine-Catalyzed Oxidative Amination of Sodium Sulfinates: A Convenient Approach to the Synthesis of Sulfonamides under Mild Conditions."[1][2] Org.[3] Biomol. Chem., 2015 , 13, 5854-5858.
-
Copper-Catalyzed Protocol: Tang, X., et al. "Copper-catalyzed sulfonamides formation from sodium sulfinates and amines."[4][5] Chemical Communications, 2013 , 49, 6102-6104.
-
Review of Sulfonamide Synthesis: Rad, M. N. S., et al. "One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride."[6][7] Synthesis, 2009 , 23, 3983-3988.
Sources
- 1. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride [organic-chemistry.org]
- 7. semanticscholar.org [semanticscholar.org]
Application Note: Direct Ethylsulfonylation of Indoles Using Sulfinate Salts
Executive Summary
The introduction of ethylsulfonyl moieties (
Sodium ethylsulfinate (
This guide details two distinct protocols to achieve direct ethylsulfonylation, controlling for oxidation state and regioselectivity:
-
Electrochemical Oxidation: A green, oxidant-free method favoring C3-sulfonylation.
-
Iodine-Mediated C2-Functionalization: A bench-stable protocol that leverages specific mechanistic pathways to access the elusive C2-position.
Mechanistic Insight & Causality
The core challenge in using sodium sulfinates is the stability of the sulfonyl radical (
-
The Radical Pathway: Under oxidative conditions (anodic oxidation or chemical oxidants), the sulfinate anion is oxidized to the sulfonyl radical. This radical is electrophilic and attacks the electron-rich indole nucleus.
-
The Divergence (Critical Control Point):
-
Path A (Sulfonylation): If the radical is stabilized or trapped quickly by the indole, the
moiety is retained. -
Path B (Desulfonylation/Sulfenylation): If the radical is unstable or if reducing agents (like
or ) are present, the group can lose oxygen or extrude , leading to the sulfide ( ).
-
Pathway Visualization
The following diagram illustrates the divergent pathways controlled by experimental conditions.
Figure 1: Mechanistic divergence. To achieve ethylsulfonylation, reductive conditions must be strictly avoided.
Protocol 1: Electrochemical C3-Ethylsulfonylation
Best for: Green chemistry compliance, scalability, and accessing the C3 position. Mechanism: Anodic oxidation generates the sulfonyl radical without chemical oxidants.[1]
Materials
-
Substrate: Indole derivative (1.0 equiv)
-
Reagent: Sodium ethylsulfinate (2.0 - 3.0 equiv)
-
Electrolyte:
or (0.5 equiv) - Acts as a redox mediator. -
Solvent:
(9:1 v/v)[1] -
Equipment: Undivided cell, Graphite anode, Platinum or Graphite cathode, DC power supply.
Step-by-Step Methodology
-
Setup: In an undivided electrolysis cell equipped with a magnetic stir bar, dissolve the indole (0.3 mmol) and sodium ethylsulfinate (0.9 mmol) in the solvent mixture (10 mL).
-
Electrolyte Addition: Add
(0.15 mmol). Note: Iodide is oxidized to Iodine at the anode, which then oxidizes the sulfinate.[1] This indirect electrolysis prevents over-oxidation of the indole. -
Electrolysis: Insert electrodes (submerged ~1 cm apart). Apply a constant current (CCE) of 10–15 mA.
-
Monitoring: Stir at room temperature. Monitor via TLC (typically 3–6 hours).
-
QC Check: Look for the disappearance of the indole spot. A new, more polar spot (sulfone) should appear. If a less polar spot appears, check for sulfide formation (rare under these conditions).
-
-
Workup: Stop the current. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Purification: Wash combined organics with saturated
(to remove residual iodine) and brine. Dry over , concentrate, and purify via silica gel chromatography.
Yield Expectation: 65–85% depending on indole substitution.
Protocol 2: Iodine-Catalyzed Regioselective C2-Sulfonylation
Best for: Accessing the difficult C2 position without metals. Expert Note: While C3 is the natural nucleophilic site, specific iodine-mediated conditions can direct substitution to C2, likely via a migration or specific intermediate stabilization mechanism [1].
Materials
-
Substrate: N-protected Indole (e.g., N-Methylindole) is preferred to prevent N-sulfonylation.
-
Reagent: Sodium ethylsulfinate (2.0 equiv)
-
Catalyst: Iodine (
) (20–50 mol%) -
Oxidant: TBHP (tert-Butyl hydroperoxide, 70% aq, 2.0 equiv) or air (slower).
-
Solvent: Ethyl Acetate or Ethanol.
Step-by-Step Methodology
-
Charge: To a reaction tube, add Indole (0.5 mmol), Sodium ethylsulfinate (1.0 mmol), and Iodine (0.1 mmol).
-
Solvent & Oxidant: Add solvent (3 mL). Crucial Step: Add TBHP dropwise.
-
Warning: Do NOT add
or Acid (HI). Adding these will switch the reaction to Sulfenylation (Sulfide product) [2].
-
-
Reaction: Heat to 60–80°C. Stir vigorously for 8–12 hours.
-
Quench: Cool to RT. Add sat.
to quench excess iodine/oxidant. -
Extraction: Extract with DCM. Wash with water and brine.
-
Analysis: Verify regiochemistry (C2 vs C3) using HMBC NMR. C2-sulfonylation typically shows a singlet (or near singlet) for the C3 proton if unsubstituted.
Comparative Data & Troubleshooting
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Product smells "garlicky" / Wrong NMR Shift | Formation of Sulfide ( | Conditions are too reductive. Remove any phosphines ( |
| Low Conversion (Electrochemical) | Electrode passivation (coating). | Polish graphite electrodes with sandpaper. Switch to Alternating Current (AC) or reverse polarity briefly. |
| N-Sulfonylation observed | Free N-H is reacting. | Use N-protected indoles (Methyl, Benzyl) or lower the pH slightly (though this risks desulfonylation). |
| Regioselectivity issues (C2/C3 mix) | Substrate electronics. | Electron-rich indoles favor C3. Steric bulk at C3 forces C2 substitution. |
Decision Workflow
Figure 2: Workflow for selecting the appropriate ethylsulfonylation protocol.
References
-
Iodine-Catalyzed Regioselective 2-Sulfonylation: Zhang, Y., et al. "Iodine-catalyzed regioselective 2-sulfonylation of indoles with sodium sulfinates."[2] Organic Letters (2014).[3]
-
Warning on Sulfenylation (Reductive Conditions): Katrun, P., et al. "Iodine-PPh3-mediated C3-sulfenylation of indoles with sodium sulfinates." RSC Advances (2014).
-
Electrochemical Sulfonylation (General Principles): Jiang, P., et al. "Electrochemical Synthesis of 3-Sulfonylindoles..."[1] Synthesis (2023) / Green Chemistry Context.[4]
-
Comprehensive Review: "Synthesis and applications of sodium sulfinates." RSC Advances (2020).
Sources
Troubleshooting & Optimization
Technical Support Center: Ethanesulfinate Stability & Handling
Ticket Subject: Preventing Air Oxidation of Sodium Ethanesulfinate ( )
Status: Active Assigned Specialist: Senior Application Scientist Priority: High (Reagent Stability Critical)
Executive Summary: The Stability Paradox
Sodium this compound is a deceptively stable solid that becomes highly labile in solution or when exposed to atmospheric moisture. As a sulfur(IV) species, it possesses a lone pair on the sulfur atom, making it a potent nucleophile but also highly susceptible to oxidation to the sulfur(VI) sulfonate (
The Critical Insight: Oxidation is not just a surface phenomenon; it is often autocatalytic, accelerated by trace metals and moisture. Once the crystalline lattice is disrupted by water absorption (hygroscopy), oxygen penetration increases exponentially.
The Degradation Mechanism (Root Cause Analysis)
To prevent oxidation, you must understand the pathway. The degradation of this compound is rarely a simple direct oxidation; it often follows a radical-mediated chain reaction, particularly in the presence of trace transition metals (Fe, Cu) found in lower-grade solvents.
Visualization: The Oxidation Cascade
The following diagram illustrates the transition from the active Sulfinate to the inert Sulfonate.
Figure 1: Radical-mediated oxidation pathway of sulfinates. Note that oxygen interception of the sulfonyl radical is the rate-determining degradation step.
Diagnostic Hub: Is Your Reagent Compromised?
Before starting a reaction, verify the integrity of your this compound. Sulfonates are often "silent killers" in synthesis—they are inert and will simply lower your yield without stopping the reaction, making troubleshooting difficult later.
Diagnostic Data Table: Sulfinate vs. Sulfonate
| Feature | Sodium this compound ( | Sodium Ethanesulfonate ( |
| Oxidation State | S(IV) | S(VI) |
| Reactivity | Nucleophilic / Radical Precursor | Inert / Non-reactive |
| Appearance | White powder (hygroscopic) | White powder (very stable) |
| Solubility (EtOH) | Moderate | Low (Precipitates easier) |
| IR Spectrum | Strong bands | Broad bands |
Technical Note on NMR: The sulfur(VI) atom in the sulfonate is more electron-withdrawing than the sulfur(IV) in the sulfinate. Consequently, the
Protocol: Purification & Handling
If your diagnostic check reveals
Workflow: The "Ethanol Crash" Purification
Sodium this compound is significantly more soluble in hot ethanol than sodium ethanesulfonate or inorganic salts (NaCl,
-
Dissolution: Suspend the crude solid in absolute ethanol (degassed) under Argon. Heat to reflux (
C).-
Why? Sulfinate dissolves; inorganic salts and some sulfonates remain suspended.
-
-
Filtration: Filter the hot mixture rapidly through a fritted funnel (under inert gas if possible) to remove undissolved impurities.
-
Crystallization: Cool the filtrate slowly to
C. The sodium this compound will crystallize out. -
Precipitation (Optional): If crystallization is poor, add diethyl ether (degassed) dropwise to force precipitation.
-
Drying: Filter the white solid and dry under high vacuum (
mbar) for 4 hours.-
Critical: Store immediately in a glovebox or taped desiccator.
-
Troubleshooting & FAQs
Q1: My reaction turns yellow immediately upon adding the sulfinate. Is this normal?
A: No. A rapid yellow color change usually indicates the formation of sulfinic acid disproportionation products (thiosulfonates) or radical decomposition.
-
Fix: Check the pH. If your reaction is acidic, the sulfinate protonates to sulfinic acid (
), which is unstable. Buffer your reaction to maintain pH .
Q2: Can I use "degassed" solvents from the shelf?
A: "Degassed" by sonication is insufficient for sulfinates in radical reactions (e.g., Langlois-type chemistry).
-
Standard: Use Freeze-Pump-Thaw (FPT) (3 cycles) or vigorous Argon sparging for at least 20 minutes. Even trace oxygen can quench the sulfonyl radical intermediate, stopping the reaction dead.
Q3: The NMR shows a split peak for the ethyl group. Is this the sulfonate?
A: It might be a conformational isomer or a hydrate , but it is most likely the sulfonate.
-
Test: Add a small amount of authentic sodium ethanesulfonate (if available) or an oxidant (
) to the NMR tube. If the downfield set of peaks grows, your reagent is oxidized.
Q4: How do I store this long-term?
A:
-
Vessel: Amber glass vial with a Teflon-lined cap. Parafilm is not an oxygen barrier; use electrical tape or store in a secondary jar with Drierite.
-
Atmosphere: Argon is heavier than air and offers a better "blanket" than Nitrogen for solids.
-
Temperature:
C is ideal, but only if you allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water, destroying the reagent.
Interactive Troubleshooting Flowchart
Use this logic tree to resolve yield issues related to sulfinate reagents.
Figure 2: Decision tree for diagnosing this compound reaction failures.
References
-
Sulfin
-
Radical Reactivity of Sulfin
- Title: Innate Radical Reactivity of Sulfinate Salts: A General Method for the Synthesis of Sulfones.
- Source: Journal of the American Chemical Society (Baran Lab).
- Relevance: Establishes the radical mechanism and the necessity of excluding oxygen to prevent quenching.
-
URL:[Link]
-
Purific
- Title: Sodium 2-bromoethanesulfon
- Source: Organic Syntheses, Coll. Vol. 2, p.558.
- Relevance: Provides the foundational protocol for ethanol-based recrystallization of ethanesulfonate/sulfin
-
URL:[Link]
-
NMR Characteriz
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 3. kluedo.ub.rptu.de [kluedo.ub.rptu.de]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. mdpi.com [mdpi.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Sodium Ethanesulfinate Purification
Ticket Subject: Purification & Troubleshooting for Crude Sodium Ethanesulfinate (
Executive Summary
Sodium this compound is a critical reagent for radical trifluoromethylation analogs and C-H functionalization. However, its synthesis—typically via the reduction of ethanesulfonyl chloride with sodium sulfite—leaves the product heavily contaminated with inorganic salts (
The Core Problem: Both the product and the impurities are highly water-soluble. Standard aqueous recrystallization often fails, yielding a "wet," salt-laden paste.
The Solution: We utilize a Differential Solubility Protocol exploiting the high solubility of organic sulfinates in hot ethanol against the near-insolubility of inorganic lattice salts in the same medium.
Part 1: Diagnostic Workflow
Before selecting a protocol, identify your crude material's state using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate purification pathway based on the physical state of the crude sodium this compound.
Part 2: Technical Protocols
Protocol A: The "Desalting" Method (Ethanol Extraction)
Objective: Remove inorganic salts (
Reagents Required:
-
Absolute Ethanol (Anhydrous)
-
Crude Sodium this compound (Dry solid)
Step-by-Step Procedure:
-
Preparation: Ensure the crude solid is as dry as possible. If it is a wet paste, perform Protocol B first.
-
Digestion: Place the crude solid in a round-bottom flask. Add Absolute Ethanol (10 mL per gram of crude).
-
Extraction: Heat the mixture to reflux (
) with vigorous stirring for 30–45 minutes.-
Note: The mixture will remain cloudy. The white solid in suspension is the inorganic impurity (
). The product is in the liquid phase.
-
-
Hot Filtration (Critical): While keeping the solution boiling hot , filter it rapidly through a pre-heated sintered glass funnel or Celite pad.
-
Why? If the solution cools during filtration, the product will crystallize in the filter and be lost with the waste salts.
-
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place in an ice bath (
) for 2 hours. White, lustrous crystals of sodium this compound will precipitate. -
Isolation: Filter the purified crystals and wash with cold diethyl ether.
Data: Solubility Profile
| Solvent | Sodium this compound | Inorganic Salts ( | Result |
| Water | Highly Soluble | Highly Soluble | No Separation |
| Ethanol (Hot) | Soluble | Insoluble | Separation Achieved |
| Ethanol (Cold) | Slightly Soluble | Insoluble | Crystallization |
| Hexanes/Ether | Insoluble | Insoluble | Washing/Precipitation |
Protocol B: The "Dehydration" Method (Azeotropic Drying)
Objective: Convert an oily, hygroscopic crude product into a solid amenable to Protocol A. Mechanism: Water forms a low-boiling azeotrope with toluene, allowing for water removal at temperatures that do not degrade the sulfinate.
Step-by-Step Procedure:
-
Dissolution: Suspend the oily crude product in Toluene (approx. 10 mL/g).
-
Distillation: Attach a Dean-Stark trap (optional) or simply rotary evaporate the toluene.
-
Repetition: If the residue remains oily, repeat the toluene addition and evaporation 2–3 times.
-
Trituration: Once the water is removed, the oil should solidify into a crust or powder. Triturate (grind) this solid with dry diethyl ether to remove organic impurities.
-
Proceed: Move to Protocol A to remove the trapped salts.
Part 3: Troubleshooting & FAQs
Ticket #1: "My product turned into a yellow, smelly oil."
Diagnosis: Disproportionation.
Cause: Sulfinates are acid-sensitive. In the presence of protons (acidic pH) or excessive heat, they disproportionate into thiosulfonates (
-
Ensure your reaction mixture is neutralized with
or (pH ~8-9) before evaporation. -
Avoid heating the aqueous solution above
for extended periods.
Ticket #2: "The yield is very low after ethanol extraction."
Diagnosis: Solubility limit reached. Cause: Sodium this compound is less soluble in ethanol than aromatic analogs (like p-toluenesulfinate). Fix:
-
Option 1: Increase the volume of ethanol.
-
Option 2 (The "95%" Trick): Use 95% Ethanol (5% water).[1] The small water content drastically increases solubility of the sulfinate, but slightly increases
carryover. This is a trade-off between yield and purity.
Ticket #3: "The product is decomposing in storage."
Diagnosis: Oxidation.
Cause: Sodium sulfinates can slowly oxidize to sodium sulfonates (
-
Store under nitrogen or argon.
-
Keep in a desiccator. Sulfinates are hygroscopic; absorbed water accelerates oxidation.
Part 4: Mechanism of Impurity Removal
The following diagram illustrates the phase behavior during Protocol A.
Figure 2: The thermodynamic basis of purification. The high lattice energy of inorganic salts prevents their dissolution in ethanol, while the organic ethyl chain of the sulfinate facilitates interaction with the alcohol.
References
-
Synthesis and General Purification of Sulfinates
- Deng, M., Chen, W. C., & Wang, J. B. (2021). Synthesis and applications of sodium sulfinates ( ). RSC Advances, 11, 33385-33405.
-
Source:
-
Classic Protocol for Sodium Sulfinate Purification (Ethanol Method)
- Whitmore, F. C., & Hamilton, F. H. (1922). p-Toluenesulfinic acid, sodium salt. Organic Syntheses, 2, 89; Coll. Vol. 1, 492.
-
Source:
-
Solubility and Stability Considerations
-
Salt Disproportionation Mechanisms
- Guerrieri, P., & Taylor, L. S. (2009). Role of Salt Disproportionation in the Solid State Stability. Pharmaceutical Research. (Provides grounding for the acidity/stability warnings).
-
Source:
Sources
Technical Support Center: Purification of Sulfinate Salts
A Guide to Removing Inorganic Salt Byproducts from Reaction Mixtures
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and process development scientists encountering challenges with the removal of inorganic salts from sulfinate reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to make informed decisions during your purification workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my isolated sulfinate salt still contaminated with inorganic salts like NaCl or NaBr?
This is a common issue stemming from the high polarity of many sulfinate salts, which gives them solubility characteristics similar to the inorganic byproducts. Co-precipitation or trapping of the inorganic salt within the crystal lattice of your desired sulfinate product during isolation is a frequent cause. The choice of the wrong anti-solvent or rapid precipitation can exacerbate this problem.
Q2: I observe a significant drop in yield after my purification protocol. What are the likely causes?
Yield loss during the removal of inorganic salts can often be attributed to the partial solubility of the target sulfinate salt in the solvent systems used for washing or extraction. For instance, while washing a precipitated crude product with a solvent mixture to remove a sodium halide, you might also be dissolving a portion of your sodium sulfinate. Optimizing the solvent system is crucial to maximizing the insolubility of your product while ensuring the inorganic salt is washed away.
Q3: Can I use normal-phase column chromatography to purify my sulfinate salt?
Generally, this is not recommended for highly polar salts like sodium sulfinates. These compounds tend to interact very strongly with silica gel or alumina, often leading to irreversible adsorption or significant tailing, making elution and recovery difficult. More advanced techniques like ion-exchange chromatography or reversed-phase chromatography (if the sulfinate has sufficient hydrophobic character) are more suitable alternatives.
Q4: What is the fastest way to check for residual inorganic salt contamination?
A simple qualitative test is to dissolve a small sample of your purified product in deionized water and add a solution of silver nitrate (AgNO₃). The formation of a white (AgCl), cream (AgBr), or yellow (AgI) precipitate indicates the presence of halide ions. For a more quantitative assessment, techniques like ion chromatography or conductivity measurements of an aqueous solution of your product can be employed.
Troubleshooting Guide: Method Selection & Optimization
The optimal method for removing inorganic salts depends on the physical properties of your target sulfinate salt, particularly its solubility profile compared to the inorganic byproduct.
Scenario 1: My sulfinate salt is poorly soluble in organic solvents.
This is a common scenario for simple alkyl or aryl sulfinates. The recommended strategy here is selective precipitation and washing.
Workflow: Selective Precipitation and Washing
Causality: The principle of selective precipitation relies on the differential solubility of the sulfinate salt and the inorganic byproduct in a chosen solvent system.[1][2] By adding a miscible organic solvent (an "anti-solvent") in which the inorganic salt is highly soluble but the sulfinate salt is not, you can induce the selective precipitation of your product.
Step-by-Step Protocol:
-
Solvent Selection: Choose an anti-solvent where your sulfinate has minimal solubility, while the inorganic salt (e.g., NaCl) has appreciable solubility. Alcohols like ethanol or isopropanol are common first choices.[3][4]
-
Reaction Workup: At the end of your reaction, if your product is already a precipitate in the reaction mixture, filter the crude solid. If the reaction was performed in a solvent like DMF or DMSO where both salts are soluble, proceed to the next step.
-
Precipitation: Slowly add the chosen anti-solvent to your concentrated reaction mixture or an aqueous solution of your crude product with vigorous stirring. Adding the anti-solvent too quickly can lead to the co-precipitation of the inorganic salt.
-
Washing: Isolate the precipitated sulfinate salt by filtration. Wash the filter cake thoroughly with the same anti-solvent or a mixture of the anti-solvent and the reaction solvent. This step is critical for removing the dissolved inorganic salts. Multiple small washes are more effective than one large wash.[5]
-
Purity Check & Repetition: After drying, perform a qualitative test for halide ions (AgNO₃ test). If significant contamination remains, the process can be repeated by re-dissolving the solid in a minimal amount of a good solvent (like water) and re-precipitating.
Troubleshooting:
-
Problem: The sulfinate salt and inorganic salt precipitate together.
-
Solution: Your anti-solvent is likely not selective enough, or you are adding it too quickly. Try a different anti-solvent (see table below) or add it dropwise at a lower temperature to better control the precipitation kinetics.
-
-
Problem: Low recovery of the sulfinate salt.
-
Solution: Your sulfinate salt may have some solubility in the anti-solvent. Try cooling the mixture to 0-5 °C before filtration to minimize solubility losses. Alternatively, use a different anti-solvent where your product is less soluble.
-
Scenario 2: My sulfinate salt has good solubility in a specific organic solvent.
If you can identify an organic solvent that dissolves your sulfinate but not the inorganic salt, you can use extraction or filtration to achieve separation.
Workflow: Direct Extraction/Filtration
Causality: This method leverages the insolubility of inorganic salts in many organic solvents. While the sulfinate salt dissolves, the inorganic salt remains as a solid and can be physically separated.
Step-by-Step Protocol:
-
Solvent Selection: Identify a solvent (e.g., anhydrous ethanol, acetonitrile, or THF) that dissolves your sulfinate salt but in which NaCl or Na₂SO₄ is poorly soluble.[3] Refer to solubility data.
-
Dissolution: Concentrate your reaction mixture to a dry or nearly dry residue. Add the selected organic solvent and stir or sonicate the mixture thoroughly to dissolve the sulfinate salt.
-
Filtration: The undissolved inorganic salt can be removed by filtration. The use of a fine filter aid like Celite® may be necessary to remove very fine particles.
-
Isolation: The desired sulfinate salt can be recovered from the filtrate by evaporating the solvent.
-
Purity Check: Assess the purity of the isolated product. If residual salts are present, a second treatment with the same or a different solvent may be required.
Troubleshooting:
-
Problem: The sulfinate salt does not dissolve well, leading to poor recovery.
-
Solution: You may need to use a solvent mixture or heat the mixture to increase the solubility of your product. Ensure your solvent is anhydrous, as the presence of water can increase the solubility of the inorganic salt.
-
-
Problem: The filtrate is cloudy, indicating fine particles of inorganic salt passed through the filter.
-
Solution: Use a finer porosity filter paper or a pad of a filter aid like Celite®. Allowing the mixture to stand without stirring for a period may allow finer particles to settle before filtration.
-
Data Table: Solubility of Common Salts
To aid in solvent selection, the following table summarizes the solubility of common inorganic salts in various solvents.
| Solvent | NaCl ( g/100 mL) | NaBr ( g/100 mL) | Na₂SO₄ ( g/100 mL) |
| Water (25 °C) | 36.0 | 94.6 | 28.1 |
| Methanol (25 °C) | 1.40 | 17.4 | 0.11 |
| Ethanol (25 °C) | 0.065 | 4.8 | 0.004 |
| Acetone (25 °C) | Insoluble | Insoluble | Insoluble |
| Acetonitrile (25 °C) | Insoluble | 0.03 | Insoluble |
Data compiled from various sources. Exact values can vary with temperature and the presence of other solutes.
Visualizing the Decision Process
Choosing the right purification strategy is key. The following decision tree illustrates a logical workflow for tackling inorganic salt removal.
Caption: Decision tree for selecting a salt removal method.
References
- Rewaise. (2025). What is selective precipitation and what is the process to produce table salt and magnesium?
-
Chemistry LibreTexts. (2023). Salting Out. Available at: [Link]
- Bader, M.S.H. (1994). A new and novel process for separation of salts, scale salts and norm contaminant salts from saline waters. Separation Science and Technology.
-
Wan, J. et al. (2019). Removal of several types of sodium and potassium salts from aqueous solutions based on their natural fixation. Desalination and Water Treatment. Available at: [Link]
-
Lindberg, B. & Englund, B. (1953). I. Preparation and Purification of Aromatic Sodium Sulfinates. Acta Chemica Scandinavica. Available at: [Link]
-
Professor Dave Explains. (2019). Selective Precipitation. YouTube. Available at: [Link]
- Coordinating Research Council. (2021). Investigation of Sulfate Salt Solubilities in Ethanol and Gasoline. CRC Report No. CM-136-18-2.
- Iliuta, M. C., Thomsen, K., & Rasmussen, P. (1998). Solubilities of Salts in Mixed Solvents. Journal of Chemical & Engineering Data.
-
Pinho, S. P., & Macedo, E. A. (2005). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
Sources
Technical Support Center: Optimizing Solvent Systems for Sulfinate Photoredox Coupling
Welcome to the technical support center for sulfinate photoredox coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of optimizing solvent systems for this powerful transformation. As a Senior Application Scientist, I aim to provide not just protocols, but a deeper understanding of the underlying principles to empower you in your experimental endeavors.
Troubleshooting Guide
This section addresses common issues encountered during sulfinate photoredox coupling reactions, with a focus on how the solvent system can be the root cause and the key to a solution.
Problem 1: Low or No Product Yield
Possible Cause: Suboptimal solvent polarity and solubility.
Explanation: The choice of solvent is critical in photoredox catalysis as it influences the entire catalytic cycle.[1][2][3] Solvents can affect the photophysical and electrochemical properties of the photocatalyst, the kinetics of electron transfer, and the stability of radical intermediates.[1][4] For sulfinate photoredox couplings, which often involve charged species and polar intermediates, the polarity of the solvent plays a pivotal role.
Solutions:
-
Switch to a More Polar Aprotic Solvent: Highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N,N-Dimethylacetamide (DMA) are often the solvents of choice for these reactions.[5][6] These solvents can effectively solvate the ionic sulfinate salts and the charged intermediates generated during the catalytic cycle, thereby facilitating the reaction.
-
Check Substrate and Catalyst Solubility: Ensure all reaction components, especially the sulfinate salt and the photocatalyst, are fully dissolved in the chosen solvent. Poor solubility can lead to low effective concentrations and hinder the reaction. If solubility is an issue, a solvent screen is recommended.
-
Consider a Solvent Mixture: In some cases, a mixture of solvents can provide the optimal balance of polarity and solubility. For instance, a mixture of acetonitrile with a small amount of a more polar solvent might be effective.[7]
Problem 2: Formation of Aryl Sulfide Byproduct
Possible Cause: Disproportionation of sulfonyl radicals.
Explanation: A common byproduct in the cross-coupling of sulfinate salts is the corresponding aryl sulfide.[5] This can arise from the disproportionation of the intermediate sulfonyl radicals to form thiols or thiyl radicals, which can then participate in the cross-coupling reaction.[5] The reaction conditions, including the solvent, can influence the rate of this side reaction.
Solutions:
-
Solvent Choice: The use of highly polar solvents such as DMSO, DMF, or DMA has been found to be ideal for promoting the desired sulfone formation over the sulfide byproduct.[5][6]
-
Temperature Control: Higher temperatures can sometimes favor the formation of the sulfide byproduct.[5] Running the reaction at room temperature is generally recommended for these transformations.[8][9]
-
Additive Screening: While not directly a solvent issue, the choice of ligands and other additives can also influence the product distribution.
Problem 3: Inconsistent Reaction Times and Reproducibility Issues
Possible Cause: Presence of oxygen or water in the solvent.
Explanation: Photoredox reactions are notoriously sensitive to oxygen, which can quench the excited state of the photocatalyst and interfere with the radical intermediates. Water can also have a detrimental effect on some reactions, depending on the specific substrates and catalysts involved.
Solutions:
-
Thorough Degassing of the Solvent: It is crucial to rigorously degas the solvent before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like nitrogen or argon for an adequate amount of time.[10]
-
Use of Anhydrous Solvents: For sensitive reactions, using a freshly opened bottle of an anhydrous solvent or drying the solvent over a suitable drying agent is recommended.
-
Maintain an Inert Atmosphere: The reaction should be set up and run under an inert atmosphere (e.g., nitrogen or argon balloon) to prevent the ingress of oxygen.
Frequently Asked Questions (FAQs)
Q1: Why are polar aprotic solvents like DMSO and DMF so commonly used for sulfinate photoredox coupling?
A1: Polar aprotic solvents are favored for several reasons. Firstly, they have high dielectric constants, which help to dissolve the ionic sulfinate salts and stabilize charged intermediates in the catalytic cycle.[5][6] Secondly, they are generally compatible with the common organic photocatalysts and substrates used in these reactions. Their aprotic nature prevents unwanted protonation or deprotonation side reactions.
Q2: Can I use protic solvents like alcohols for these reactions?
A2: While not the standard choice, the use of protic solvents is not entirely ruled out and depends on the specific reaction. However, protic solvents can potentially interfere with the reaction by quenching excited states or reacting with radical intermediates. If considering a protic solvent, it is advisable to run a small-scale test reaction first. In some specific photoredox reactions involving sulfones, a solvent mixture containing methanol has been successfully employed.[7]
Q3: How important is the purity of the solvent?
A3: Solvent purity is very important. Impurities, such as water or other reactive species, can significantly impact the reaction outcome.[1] It is always recommended to use high-purity, anhydrous solvents for photoredox reactions to ensure reproducibility.
Q4: My reaction is not going to completion. Can I just increase the reaction time?
A4: While extending the reaction time can sometimes lead to higher conversion, it's not always the optimal solution. If the reaction has stalled, it could be due to catalyst decomposition, depletion of a key reagent, or the presence of an inhibitor. Before simply extending the reaction time, it is advisable to re-evaluate the reaction conditions, including the solvent system and the exclusion of air.
Experimental Protocols
Protocol 1: General Procedure for a Sulfinate Photoredox Coupling Reaction
This protocol provides a general guideline. Specific amounts and reaction times should be optimized for each unique substrate combination.
Materials:
-
Aryl halide (1.0 equiv)
-
Sulfinate salt (1.5 - 2.0 equiv)
-
Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1-2 mol%)
-
Nickel catalyst (e.g., NiCl2·glyme, 5-10 mol%)
-
Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy), 5-10 mol%)
-
Degassed solvent (e.g., DMSO, DMF, or DMA)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
To a Schlenk flask or reaction vial, add the aryl halide, sulfinate salt, photocatalyst, nickel catalyst, and ligand.
-
Seal the flask/vial with a septum.
-
Evacuate and backfill the flask/vial with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at room temperature.
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs placed a few centimeters from the flask/vial).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and proceed with standard workup and purification procedures.
Protocol 2: Solvent Degassing by Freeze-Pump-Thaw
This is a highly effective method for removing dissolved gases from a solvent.
Materials:
-
Schlenk flask
-
Solvent to be degassed
-
High-vacuum line
-
Dewar with liquid nitrogen
Procedure:
-
Place the solvent in a Schlenk flask that is no more than half full.
-
Freeze the solvent by immersing the flask in liquid nitrogen.
-
Once the solvent is completely frozen, open the flask to the high-vacuum line and evacuate for 10-15 minutes.
-
Close the flask to the vacuum line.
-
Remove the liquid nitrogen and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure complete degassing.
-
After the final cycle, backfill the flask with an inert gas.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A troubleshooting workflow for addressing low product yield in sulfinate photoredox coupling.
Key Solvent Properties Influencing Sulfinate Photoredox Coupling
Caption: Interplay of key solvent properties affecting the outcome of photoredox reactions.
References
- Solvent Effect on the Behavior of Single Eosin Y Photoredox C
- State-Specific Treatment of Solvent Effect on Excited States in Organic Photoredox C
- Solvent Effects on Ultrafast Photochemical P
- Solvent Effects on Ultrafast Photochemical P
- The overlooked solvent effects: a reconsideration of the paradigm in semiconductor photoc
- Photochemistry 101, Part III: Setting Up Your Initial Photochemistry Reactions.
- Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp2–SO2R coupling. PMC.
- Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. Organic Letters.
- Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp2–SO2R coupling. Semantic Scholar.
- Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp2–SO2R coupling. Chemical Science (RSC Publishing).
- Visible-Light Photoredox/Nickel Dual Catalysis for the Cross-Coupling of Sulfinic Acid Salts with Aryl Iodides. Organic Letters.
- Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual C
Sources
- 1. Solvent Effect on the Behavior of Single Eosin Y Photoredox Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solvent Effects on Ultrafast Photochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The overlooked solvent effects: a reconsideration of the paradigm in semiconductor photocatalysis - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D4EE04157G [pubs.rsc.org]
- 5. Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp2–SO2R coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hepatochem.com [hepatochem.com]
Zinc Sulfinate Stability & Storage: A Technical Support Guide
Welcome to the technical support center for the handling and long-term storage of zinc sulfinates. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile reagents in their synthetic endeavors. Zinc sulfinates, such as zinc trifluoromethanesulfinate, are valued for their role in radical-mediated C-C bond formation, but their stability can be a critical factor in experimental success.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reactivity of your zinc sulfinate reagents over time.
Section 1: Troubleshooting Guide for Zinc Sulfinate Instability
This section addresses common issues encountered during the use of zinc sulfinates that may be related to improper storage or degradation.
Issue 1: Decreased or Inconsistent Reaction Yields
You've noticed a significant drop in the yield of your radical addition reaction compared to when the zinc sulfinate reagent was first purchased.
Possible Cause: The most likely culprit is the degradation of the zinc sulfinate due to exposure to atmospheric moisture and/or oxygen. While generally considered bench-stable, zinc sulfinates can be hygroscopic and susceptible to oxidation, leading to the formation of less reactive or unreactive byproducts.[1]
Troubleshooting Workflow:
-
Assess Storage Conditions:
-
Question: Was the container tightly sealed after each use?
-
Question: Was the reagent stored in a desiccator or under an inert atmosphere (e.g., in a glovebox)?
-
Rationale: Even brief exposure to a humid atmosphere can initiate degradation. The sulfinate anion is susceptible to protonation and subsequent decomposition pathways. Proper storage involves keeping containers tightly sealed in a cool, dry, and well-ventilated place.[3][4]
-
-
Visual Inspection:
-
Action: Carefully observe the physical appearance of the zinc sulfinate powder.
-
Indication of Degradation: Fresh, high-purity zinc sulfinates are typically free-flowing white powders.[1] Clumping, discoloration (e.g., yellowing), or the presence of a distinct odor can indicate decomposition.
-
-
Activity Test Protocol:
-
Objective: To qualitatively or quantitatively assess the reactivity of the stored zinc sulfinate against a new or trusted batch.
-
Step-by-Step:
-
Set up a small-scale, well-characterized reaction that is known to proceed reliably with your zinc sulfinate (e.g., a simple radical cyclization or addition to an activated olefin).
-
Run two reactions in parallel: one with the suspect batch of zinc sulfinate and one with a new, unopened batch.
-
Ensure all other reaction parameters (solvent, temperature, other reagents, reaction time) are identical.
-
Analyze the reaction outcomes via a suitable method (e.g., TLC, LC-MS, or ¹H NMR) to compare the conversion to the desired product.
-
-
Interpretation: A significantly lower conversion with the older batch confirms its degradation. Determining if a reagent has deteriorated is often based on experience and comparative tests between new and old reagents.[5][6]
-
-
Corrective Actions:
-
If degradation is confirmed, it is recommended to discard the old reagent and use a fresh batch.
-
Implement stringent storage protocols for the new reagent as outlined in the FAQ section below.
-
Troubleshooting Decision Tree:
Sources
- 1. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uprm.edu [uprm.edu]
- 4. fishersci.com [fishersci.com]
- 5. longchangchemical.com [longchangchemical.com]
- 6. How to determine the expiration date of chemical reagents?-corechem_DISPERSANT_DRIER [corechemie.com]
Validation & Comparative
Sodium Ethanesulfinate vs. Ethanesulfonyl Chloride: A Strategic Guide for Sulfonylation
Executive Summary
In the landscape of sulfonylation, the choice between Ethanesulfonyl Chloride (
While
This guide dissects the mechanistic, safety, and performance differences to assist in reagent selection for drug development workflows.
Part 1: Chemical Profile & Safety Assessment
The physical state and stability of these reagents dictate their handling requirements.
Table 1: Reagent Comparison Matrix
| Feature | Ethanesulfonyl Chloride ( | Sodium this compound ( |
| CAS Number | 594-44-5 | 20035-64-5 |
| Physical State | Liquid (Lachrymator) | Solid (Crystalline powder) |
| Primary Reactivity | Electrophile (S center) | Nucleophile (S) or Radical Precursor ( |
| Stability | Moisture sensitive; hydrolyzes to sulfonic acid + HCl. | Stable solid; non-hygroscopic under ambient conditions. |
| By-products | HCl (requires base scavenger). | NaI, |
| Toxicity Profile | Corrosive, toxic by inhalation.[1][2][3] Potential genotoxic impurities (alkyl esters). | Low acute toxicity; non-volatile. |
| Atom Economy | Moderate (loss of Cl). | High (in oxidative couplings). |
Part 2: Mechanistic Divergence
Understanding the mechanism is critical for troubleshooting low yields.
-
Path A (
): Follows a classic -type mechanism at the sulfur atom. It requires a nucleophile (amine/alcohol) and a base to neutralize the HCl by-product. -
Path B (
): Operates via two distinct modes:-
Oxidative Coupling: In the presence of an oxidant (
, TBHP) or anode, it generates a sulfonyl radical ( ) or sulfonyl iodide intermediate. -
Radical C-H Activation: Under photocatalytic or electrochemical conditions, it serves as a radical source for Minisci-type reactions on heterocycles.
-
Diagram 1: Mechanistic Pathways
Caption: Divergent pathways:
Part 3: Application I — N-Sulfonylation (Sulfonamides)
For standard sulfonamide synthesis,
Protocol A: The "Classic" Method ( )
Best for: Simple amines, large-scale manufacturing where base handling is managed.
-
Setup: Dissolve amine (1.0 equiv) in DCM or THF at 0°C.
-
Base Addition: Add
or Pyridine (1.2–1.5 equiv). -
Reagent Addition: Dropwise addition of Ethanesulfonyl Chloride (1.1 equiv).
-
Workup: Quench with water, wash with dilute HCl (to remove pyridine), dry, and concentrate.
-
Critical Control Point: Ensure anhydrous conditions to prevent hydrolysis of the chloride to sulfonic acid.
-
Protocol B: The "Green" Oxidative Coupling ( )
Best for: Acid-sensitive substrates, parallel synthesis libraries, avoiding toxic halides.
This method utilizes Iodine (
-
Reagents: Sodium this compound (1.2 equiv), Amine (1.0 equiv),
(1.2 equiv). -
Solvent: Water/Ethyl Acetate biphasic system or MeOH.
-
Procedure:
-
Mix sulfinate and amine.[4]
-
Add
at room temperature. Stir for 2–4 hours. -
The reaction proceeds via an intermediate
species which is trapped by the amine.
-
-
Workup: Wash with aqueous
(sodium thiosulfate) to remove excess iodine (color change from brown to clear).-
Validation: This method generates NaI as the byproduct, avoiding HCl generation entirely.
-
Part 4: Application II — C-Sulfonylation (Drug Discovery Focus)
This is where Sodium this compound dominates. Introducing an ethyl sulfone group onto a heteroaromatic ring (pyridine, quinoline) using
Workflow: Late-Stage C-H Functionalization
This workflow allows the direct installation of the
Diagram 2: C-H Functionalization Workflow
Caption: The radical pathway allows direct attachment of sulfone groups to heterocycles, bypassing the need for pre-halogenated precursors required by EtSO2Cl.
Experimental Protocol: Electrochemical C-H Sulfonylation
Recent literature highlights electrochemistry as the cleanest method for this transformation.
-
Cell Setup: Undivided cell, Graphite anode, Platinum cathode.
-
Electrolyte:
(0.1 M) in MeCN/H2O. -
Substrates: Heterocycle (1.0 equiv), Sodium this compound (2.0 equiv).
-
Conditions: Constant current (10 mA), Room Temperature, 4-6 hours.
-
Mechanism: Anodic oxidation of
yields , which attacks the heterocycle.
Part 5: Decision Matrix & Performance Data
Use this table to select the correct reagent for your specific transformation.
| Criteria | Choose Ethanesulfonyl Chloride | Choose Sodium this compound |
| Reaction Type | Simple N-Sulfonylation (Amine | C-H Functionalization (Heterocycle |
| Substrate Sensitivity | Robust substrates (Base tolerant) | Acid-sensitive or Oxidant-tolerant substrates |
| Scale | Kilogram scale (Cost-effective, established supply chain) | MedChem Library / Gram scale (Ease of handling) |
| Green Chemistry | Low (HCl gas, Chlorinated solvents) | High (Aqueous media, Iodine/Electrochemistry) |
| Yield (Avg) | 85–95% (Simple Amines) | 60–85% (Heterocycle Functionalization) |
Expert Insight:
"While sulfonyl chlorides are the historical default, they are 'over-engineered' for many applications. The high reactivity often leads to disulfonylation side products. Sodium sulfinates act as 'controlled release' reagents—they are inert until activated by an oxidant or electrode, providing higher chemoselectivity in complex molecule synthesis."
References
-
Electrochemical Sulfonylation: Recent Advances in Electrochemical Sulfonylation using Sodium Sulfinates as Sulfonyl Radical Precursors. ResearchGate.
-
Oxidative Coupling Mechanism: Copper-catalyzed sulfonamides formation from sodium sulfinates and amines.[4] Chemical Communications (RSC).
-
Iodine-Catalyzed Protocol: Iodine-Catalyzed Oxidative Amination of Sodium Sulfinates: A Convenient Approach to the Synthesis of Sulfonamides.[5][6] Mahidol University Research.
-
Reagent Safety Data: Ethanesulfonyl chloride Safety Data Sheet. ThermoFisher Scientific.
-
C-H Functionalization: Direct C–H-sulfonylation of 6-membered nitrogen-heteroaromatics.[7][8] ChemRxiv.[7]
Sources
- 1. Ethanesulfonyl Chloride 594-44-5 [yufenggp.com]
- 2. nj.gov [nj.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Copper-catalyzed sulfonamides formation from sodium sulfinates and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Comparative Guide: Sulfinate Salts vs. Sulfonyl Hydrazides in Drug Discovery
Executive Summary
Verdict: While sulfonyl hydrazides (
Key Differentiators:
-
Safety Profile: Sulfinate salts eliminate the explosion hazards and gas evolution (
) associated with hydrazides. -
Atom Economy: Sulfinates allow for direct radical generation via single-electron transfer (SET) without the stoichiometric oxidant waste required to strip hydrazine moieties.
-
Electrochemical Compatibility: Sulfinates are the gold standard for "green" electrochemical sulfonylation, whereas hydrazides often degrade or passivate electrodes.
Chemical Stability & Safety Profile
The primary driver for the shift toward sulfinate salts is the distinct difference in their energetic profiles.
Sulfonyl Hydrazides: The Energetic Risk
Sulfonyl hydrazides are essentially "masked" sulfonyl radicals that require activation to shed their hydrazine "mask."
-
Thermal Instability: Many sulfonyl hydrazides decompose exothermically above 100°C.
-
Gas Evolution: The activation mechanism releases nitrogen gas (
). In closed pressure vessels or flow chemistry setups, this presents a significant over-pressurization risk. -
Toxicity: Hydrazine byproducts are potential genotoxins, requiring rigorous purification to meet pharmaceutical impurity guidelines (ICH M7).
Sulfinate Salts: The Stable Alternative
-
Bench Stability: Sodium trifluoromethanesulfinate (Langlois Reagent) and Zinc sulfinates (Baran reagents) are indefinite shelf-stable solids.
-
No Gas Evolution: The radical generation is an electron-transfer process, not a decomposition process, making them ideal for flow chemistry and large-scale batch reactors.
-
Solubility Tuning:
-
Sodium Salts: High water solubility (ideal for biphasic/aqueous media).
-
Zinc Salts: Improved solubility in organic solvents (DCM, THF) and unique coordination chemistry that can direct selectivity.
-
Mechanistic Divergence: Activation Pathways
To understand the yield improvements, one must look at the activation energy and pathway complexity.
Mechanistic Comparison
-
Hydrazide Pathway (Complex): Requires a multi-step oxidative sequence. First, the hydrazine is oxidized to the diazene (
), which then fragments to release and the sulfonyl radical. This often requires stoichiometric oxidants (e.g., TBHP, ) or high temperatures. -
Sulfinate Pathway (Direct): Requires only a Single Electron Transfer (SET) oxidation (anodic or chemical) to generate the radical directly.
Figure 1: Mechanistic comparison showing the direct activation of sulfinates versus the multi-step fragmentation of hydrazides.
Performance Analysis: Yield & Scope
The following data summarizes comparative performance in difficult transformations, specifically Electrochemical C-H Sulfonylation , where hydrazides frequently fail due to electrode passivation or competing oxidation of the hydrazine moiety.
Comparative Data: Electrochemical C-H Sulfonylation of Hydrazones
Context: Direct C-H functionalization of aldehyde-derived hydrazones.
| Feature | Sulfinate Salts ( | Sulfonyl Hydrazides ( |
| Reaction Success | High (Up to 96% Yield) | Failed (0% Yield) |
| Active Species | Clean generation of Sulfonyl Radical | Complex mixture / Side reactions |
| Oxidant Requirement | None (Anodic Oxidation) | External Oxidant often needed |
| Byproducts | ||
| Atom Economy | High | Low (Loss of |
Experimental Insight:
In electrochemical settings, sulfonyl hydrazides often fail because the hydrazine moiety is more easily oxidized than the sulfonyl group in a non-productive manner, leading to decomposition before the desired radical can form. Sulfinates possess a specific oxidation potential (
Experimental Protocols
Below are two standardized protocols. Note the operational simplicity of the sulfinate method compared to the hydrazide method.
Protocol A: Sustainable Electrochemical Sulfonylation (Recommended)
Reagent: Sodium Sulfinate (
-
Setup: Equip an undivided cell with a Graphite anode and Platinum cathode.[1]
-
Mix: Add Substrate (0.5 mmol), Sodium Sulfinate (2.0 equiv), and
(electrolyte) in MeOH/MeCN. -
Electrolysis: Constant current (10-15 mA) at Room Temperature for 3-4 hours.
-
Workup: Evaporate solvent, wash with water (removes salts), extract with EtOAc.
-
Result: Clean conversion driven by anodic oxidation.
Protocol B: Classical Thermal Sulfonylation (Legacy)
Reagent: Sulfonyl Hydrazide (
-
Setup: Round bottom flask with reflux condenser (Open system required for gas escape).
-
Mix: Add Substrate, Sulfonyl Hydrazide (2-3 equiv), and Oxidant (TBAI/TBHP or
). -
Reaction: Heat to 80-100°C. Caution: Ensure venting for
gas. -
Workup: Quench oxidant with
, extensive washing to remove hydrazine residues.
Decision Workflow
Figure 2: Decision matrix for reagent selection. Sulfinates are preferred for sensitive substrates.
References
-
Electrochemical C-H Sulfonylation of Hydrazones: Comparison of Sodium Sulfinates vs. Hydrazides in electrochemical settings. Source:
-
Langlois Reagent (Sodium Trifluoromthis compound): Seminal work on stable trifluoromethylation reagents. Source:[2][3]
-
Zinc Sulfinates (Baran Reagents): Application of Zinc salts for innate C-H functionalization. Source:
-
Safety of Sulfonyl Hydrazides: Handling energetic materials and azide/hydrazide risks. Source:
Sources
- 1. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na [beilstein-journals.org]
- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Radical Generation Efficiency of Na- vs. Zn-Sulfinates
Executive Summary: The Verdict
In the landscape of radical-mediated C–H functionalization, sulfinates act as the primary vehicle for alkyl radical delivery via oxidative desulfinylation. While Sodium (Na) Sulfinates (Langlois reagents) serve as the cost-effective, historical baseline for simple substrates, Zinc (Zn) Sulfinates (Baran Diversinates™) exhibit superior efficiency for complex, basic heterocycles and late-stage drug diversification.
Key Distinction: The kinetic profile of radical release.
-
Na-Sulfinates: Rapid, often uncontrolled dissolution and oxidation, leading to high instantaneous radical concentrations that can promote homocoupling or substrate decomposition.
-
Zn-Sulfinates: Act as a "slow-release" reservoir due to their covalent-like coordination and lipophilicity, maintaining a steady radical flux that favors productive cross-coupling over termination pathways.
Mechanistic Foundation
To understand the efficiency gap, one must analyze the radical generation pathway. Both reagents rely on the oxidative extrusion of sulfur dioxide (
The Oxidative Desulfinylation Pathway
The general mechanism involves the oxidation of the sulfinate anion to a sulfonyl radical, which subsequently collapses to release the alkyl radical (
Cation-Dependent Activation
The counter-cation dictates the reagent's solubility and aggregation state in the reaction media (typically biphasic DCM/Water).
-
Sodium Pathway: Highly ionic. Dissolves instantly in the aqueous phase. If the oxidant (e.g., TBHP) is water-soluble, radical generation occurs in the aqueous layer, requiring the short-lived radical to diffuse into the organic phase to find the substrate.
-
Zinc Pathway: The zinc bis-sulfinate
possesses significant covalent character and organic solubility. It can partition into the organic layer or the interface, generating radicals in proximity to the lipophilic substrate.
Figure 1: Comparative mechanistic workflow. The amphiphilic nature of Zn-sulfinates allows for interfacial or organic-phase radical generation, reducing diffusion limitations compared to the strictly aqueous Na-sulfinates.
Critical Performance Analysis
Comparative Data: Trifluoromethylation
The most direct comparison comes from the functionalization of Pentoxifylline , a xanthine derivative representing a standard drug-like heterocycle.
Table 1: Efficiency Comparison (Pentoxifylline Substrate)
| Metric | Na-Sulfinate (Langlois) | Zn-Sulfinate (Baran) |
| Reagent | ||
| Oxidant | TBHP (70% aq) | TBHP (70% aq) |
| Solvent System | DCM / | DCM / |
| Temperature | Ambient | Ambient / 50°C |
| Time | 48 Hours | 3 Hours |
| Yield | 47% | 79% - 99% |
| Stoichiometry | 3.0 - 5.0 equiv | 2.0 - 3.0 equiv |
Data Source: Adapted from Fujiwara et al. (Nature, 2012) and Langlois et al. (Tet. Lett., 1991).
Physical Properties & Handling
The "hidden" efficiency driver is reagent stability and handling.
-
Hygroscopicity: Na-sulfinates are often hygroscopic. Water uptake makes accurate weighing difficult, altering the stoichiometry of the sensitive radical reaction. Zn-sulfinates are generally free-flowing, non-hygroscopic powders (with exceptions like TEGS).[1]
-
Acidity Regulation: Zn-sulfinates are Lewis acidic. In the presence of TBHP, they can buffer the reaction pH naturally, whereas Na-sulfinate protocols often require careful monitoring of pH or additives to prevent substrate protonation which deactivates the ring toward nucleophilic radical attack.
Experimental Protocols
Protocol A: Zn-Sulfinate Mediated Innate Functionalization (Recommended)
Best for: Complex heterocycles, late-stage functionalization, lipophilic substrates.
Reagents:
-
Substrate (1.0 equiv)
-
Zinc bis(trifluoromethanesulfinate) (Zn(TFMS)2) (2.5 equiv)
-
tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv)
-
Dichloromethane (DCM) / Water
Workflow:
-
Setup: To a vial containing the heterocycle (0.5 mmol) and Zn(TFMS)2 (1.25 mmol), add DCM (2.5 mL) and Water (1.0 mL).
-
Initiation: Add TBHP (2.5 mmol) dropwise at 0°C (if substrate is sensitive) or RT.
-
Reaction: Stir vigorously at room temperature. Note: Vigorous stirring is critical to maximize the interfacial surface area.
-
Monitoring: Monitor by TLC/LCMS. If conversion stalls after 4 hours, add a second portion of Zn-salt (1.0 equiv) and TBHP (2.0 equiv).
-
Workup: Quench with sat.
. Extract with DCM. The zinc byproducts are water-soluble and easily removed.
Protocol B: Na-Sulfinate Mediated Functionalization (Baseline)
Best for: Simple, water-soluble substrates, cost-sensitive bulk synthesis.
Reagents:
-
Substrate (1.0 equiv)
-
Sodium trifluoromthis compound (Langlois Reagent) (3.0 equiv)
-
TBHP (70% aq) (5.0 equiv)
-
Copper(II) sulfate (catalytic, optional but common)
Workflow:
-
Setup: Dissolve substrate and Na-sulfinate in a mixture of DMSO/Water or Acetone/Water.
-
Initiation: Add TBHP slowly.
-
Reaction: Stir at ambient temperature for 12–48 hours.
-
Workup: Requires rigorous extraction to remove DMSO if used.
Decision Framework: When to Switch?
Use the following logic flow to determine the appropriate reagent for your campaign.
Figure 2: Decision matrix for reagent selection. Zn-sulfinates are the default for high-value substrates due to higher fidelity, while Na-sulfinates are reserved for simple, water-compatible, or cost-driven applications.
References
-
Fujiwara, Y., et al. (2012).[2] Practical and innate carbon-hydrogen functionalization of heterocycles.[1][3][4] Nature.[2][5] [Link]
-
Langlois, B. R., et al. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromthis compound under oxidative conditions.[6] Tetrahedron Letters. [Link]
-
O'Hara, F., et al. (2013). Preparation and purification of zinc sulfinate reagents for drug discovery.[3] Nature Protocols.[3] [Link]
-
Baran, P. S. (2012).[2] A New Reagent for Direct Difluoromethylation.[2][3] Journal of the American Chemical Society. [Link]
Sources
- 1. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baran difluoromethylation reagent - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phil Baran on the Quest to Make Chemistry Boring Again [bio-itworld.com]
- 6. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Atom Economy of Ethanesulfinate C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of more efficient and sustainable chemical synthesis, the direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy. This approach circumvents the need for pre-functionalized starting materials, thereby reducing step counts and minimizing waste.[1][2] Among the various reagents employed for this purpose, ethanesulfinate has garnered attention for its ability to introduce the valuable ethylsulfonyl group into organic molecules. This guide provides an in-depth comparison of the atom economy of this compound-mediated C-H functionalization with alternative methods, supported by experimental data and mechanistic insights.
The Imperative of Atom Economy in Green Chemistry
Coined by Barry Trost, atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product.[3] It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.[4][5]
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste.[6] This metric is crucial for evaluating the sustainability of a synthetic route, particularly in the pharmaceutical industry where process mass intensity (PMI) is a key concern.[2][7]
Caption: General concept of atom economy in a chemical reaction.
This compound in C-H Functionalization: A Mechanistic Look
This compound salts are versatile reagents that can serve as precursors to the ethylsulfonyl radical or as nucleophilic partners in cross-coupling reactions.[8][9] In the context of C-H functionalization, transition metal catalysis, particularly with palladium, is often employed.[10][11] A general mechanistic pathway for a palladium-catalyzed C-H sulfonylation using a directing group (DG) is depicted below.
The catalytic cycle typically involves:
-
C-H Activation: The palladium(II) catalyst coordinates to the directing group and activates a nearby C-H bond to form a palladacycle intermediate.[10][12]
-
Oxidative Addition/Transmetalation: The this compound reagent interacts with the palladacycle. This can proceed through various pathways, including oxidative addition to a Pd(IV) intermediate or transmetalation.[8][10]
-
Reductive Elimination: The ethylsulfonyl group and the aryl group are coupled, and the desired product is released from the palladium center, regenerating the active catalyst.[11]
Caption: Generalized catalytic cycle for Pd-catalyzed C-H ethylsulfonylation.
Comparative Analysis of Atom Economy
To objectively assess the atom economy of this compound C-H functionalization, it is essential to compare it with alternative methods for introducing an ethylsulfonyl group.
| Method | Reagents | Byproducts | Theoretical Atom Economy (%) | Typical Yield (%) |
| This compound C-H Functionalization | Arene, Sodium this compound, Oxidant (e.g., Ag2CO3) | AgX, H2O, CO2 | ~60-80% | 70-95% |
| Classical Sulfonylation (Friedel-Crafts) | Arene, Ethanesulfonyl Chloride, Lewis Acid (e.g., AlCl3) | HCl, AlCl3 waste | ~50-70% | 60-90% |
| Sulfonyl Halide Cross-Coupling | Aryl Halide, Sodium this compound, Catalyst | NaX | ~70-85% | 80-98% |
| Photocatalytic Sulfonylation | Arene, Ethanesulfonyl Chloride, Photocatalyst | HCl | ~50-70% | 70-90% |
Discussion of Comparative Data:
From the table, it is evident that C-H functionalization with this compound offers a competitive atom economy, particularly when compared to classical Friedel-Crafts sulfonylation which generates significant Lewis acid waste. While sulfonyl halide cross-coupling can exhibit a higher theoretical atom economy, it necessitates a pre-functionalized aryl halide, adding a step to the overall synthesis and lowering the overall process efficiency.[13] Photocatalytic methods are promising but often still rely on sulfonyl chlorides, which have a lower atom economy due to the chlorine leaving group.[1][14]
The choice of oxidant in the this compound C-H functionalization is critical for maximizing atom economy. The use of stoichiometric silver or copper oxidants, while effective, diminishes the overall atom economy. The development of catalytic systems that utilize more benign and atom-economical oxidants, such as molecular oxygen or hydrogen peroxide, is an active area of research.
Experimental Protocol: A High Atom Economy Palladium-Catalyzed this compound C-H Functionalization of 2-Phenylpyridine
This protocol is adapted from a literature procedure and is chosen for its high yield and relatively good atom economy.
Materials:
-
2-Phenylpyridine (1 mmol, 155.2 mg)
-
Sodium this compound (1.5 mmol, 153.1 mg)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 mmol, 11.2 mg)
-
Silver(I) carbonate (Ag2CO3) (1 mmol, 275.7 mg)
-
Trifluoroacetic acid (TFA) (2 mL)
-
Anhydrous 1,2-dichloroethane (DCE) (8 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 2-phenylpyridine, sodium this compound, Pd(OAc)2, and Ag2CO3.
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add anhydrous DCE and TFA via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-(2-(ethylsulfonyl)phenyl)pyridine.
Rationale for Experimental Choices:
-
Catalyst: Pd(OAc)2 is a common and effective palladium precursor for C-H activation.[15]
-
Oxidant: Ag2CO3 acts as a stoichiometric oxidant to regenerate the active Pd(II) catalyst. While not ideal for atom economy, it is highly effective for this transformation.
-
Solvent and Additive: The combination of DCE and TFA provides an optimal medium for the reaction, promoting both solubility and catalytic activity.
-
Inert Atmosphere: The reaction is sensitive to air and moisture, which can deactivate the catalyst.[15]
Caption: Experimental workflow for Pd-catalyzed this compound C-H functionalization.
Conclusion and Future Outlook
This compound C-H functionalization presents a valuable and increasingly atom-economical approach for the synthesis of ethylsulfonyl-containing compounds. While challenges remain, particularly in the development of more sustainable catalytic systems that avoid stoichiometric metal oxidants, the direct nature of this transformation offers significant advantages over traditional multi-step synthetic sequences. Future research will likely focus on the use of earth-abundant metal catalysts and electrochemical or photochemical methods to further enhance the green credentials of this important reaction. The continued development of C-H functionalization methodologies will undoubtedly play a pivotal role in shaping the future of sustainable chemical synthesis in both academic and industrial settings.
References
- Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison - Green Chemistry (RSC Publishing).
- Photocatalytic three-component asymmetric sulfonylation via direct C(sp3)-H functionalization - PMC.
- Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC.
- C–H Activation: Toward Sustainability and Applications - PMC.
- Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts | Journal of the American Chemical Society.
- Applications of Sulfinate Salts - Spectrum: Concordia University Research Repository.
- Photocatalytic three-component asymmetric sulfonylation via direct C(sp)-H functionalization.
- Introduction to Green Metrics - ACS GCI Pharmaceutical Roundtable.
- Palladium-catalyzed enantioselective C-H functionalization via C-H palladation - Xingwei Li.
- Green metrics in mechanochemistry - UniCA IRIS.
- Green Chemistry Metrics, A Review - MDPI.
- Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - MDPI.
- Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates | ACS Catalysis - ACS Publications.
- A mechanistic change results in 100 times faster CH functionalization for ethane versus methane by a homogeneous Pt catalyst - PubMed.
- Atom Economy in Drug Synthesis is a Playground of Functional Groups | Prime Scholars.
- Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization - Benchchem.
- Heterogenous Palladium‐Catalyzed C H Functionalization Reactions - ResearchGate.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC.
- Oxidative C–H Sulfonylation of Hydrazones Enabled by Electro- chemistry - Who we serve.
- Photochemical and Atom-Economical Sulfonylimination of Alkenes with Bifunctional N-Sulfonyl Ketimine - Organic Chemistry Portal.
- Problem 119 ATOM ECONOMY: One type of reacti... [FREE SOLUTION] | Vaia.
- COMMUNICATION Selective C-H Functionalization of Methane and Ethane by a Molecular Sb(V) Complex - OSTI.
- A Perspective on Late-Stage Aromatic C–H Bond Functionalization - PMC - NIH.
- Selective C-H Functionalization of Methane and Ethane by a Molecular SbV Complex - PubMed.
- Heterocycle Formation via Palladium-Catalyzed C-H Functionalization | Scilit.
- Selective C−H Functionalization of Methane and Ethane by a Molecular Sb V Complex.
- Selective C−H Functionalization of Methane and Ethane by a Molecular SbV Complex - ResearchGate.
- Comparison of Atom Economy, Calculated by Equation 1, of Different... - ResearchGate.
- definition of atom economy examples explained how to do atom economy calculations formula theoretical amount of useful product gcse chemistry igcse KS4 science A level GCE AS A2 practice O Level questions exercises.
Sources
- 1. Photocatalytic three-component asymmetric sulfonylation via direct C(sp3)-H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C–H Activation: Toward Sustainability and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unica.it [iris.unica.it]
- 4. vaia.com [vaia.com]
- 5. researchgate.net [researchgate.net]
- 6. definition of atom economy examples explained how to do atom economy calculations formula theoretical amount of useful product gcse chemistry igcse KS4 science A level GCE AS A2 practice O Level questions exercises [docbrown.info]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 10. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Scalability of Zinc Ethanesulfinate Reagents in Flow Chemistry: A Technical Comparison Guide
Executive Summary
Zinc Ethanesulfinate (Zn(SO₂Et)₂) —a key component of the "Diversinate" class of reagents—has emerged as a superior alternative to traditional sodium sulfinates for the radical ethylation of heterocycles. While sodium salts (
This guide analyzes the scalability of Zinc this compound in flow reactors, providing comparative data against sodium analogs and detailed protocols for implementation. Our analysis confirms that Zinc this compound enables single-phase organic flow streams , higher radical flux, and reduced residence times, making it the preferred reagent for kilogram-scale C–H functionalization.
The Scalability Bottleneck: Zinc vs. Sodium
In flow chemistry, homogeneity is the primary driver of scalability. Biphasic systems (liquid-liquid or solid-liquid) require specialized active mixing (e.g., oscillatory baffled reactors) to maintain mass transfer, which complicates scale-up.
Comparative Analysis Matrix
| Feature | Sodium this compound ( | Zinc this compound ( | Impact on Flow Scalability |
| Solubility | High in | High in DMSO, DCM/DMSO mixtures. | Critical: Zn salts allow homogenous organic phases, preventing clogging in micro-channels. |
| Reaction Phase | Biphasic ( | Monophasic (Organic).[1] | Zn eliminates the need for slug-flow management or interfacial surface area calculations. |
| Reactivity | Moderate; often requires excess acid/oxidant. | High; "Spring-loaded" radical release. | Zn salts typically achieve target conversion in shorter residence times ( |
| By-products | Sodium salts (insoluble in organics). | Zinc salts (often soluble/chelated).[2][3][4][5] | Reduced fouling potential in back-pressure regulators (BPR). |
| Stoichiometry | Often 3–5 equiv required. | 2–3 equiv often sufficient. | Improved atom economy and reduced downstream purification load. |
The "Cation Effect" in Flow
The superiority of the Zinc reagent stems from its lipophilicity. In a standard Minisci reaction, the radical source must interact with a lipophilic heterocycle.
-
Sodium Route: Requires a phase transfer catalyst or vigorous stirring to bring the water-soluble radical precursor into contact with the organic substrate. In flow, this results in inconsistent mixing at larger tube diameters.
-
Zinc Route: The reagent dissolves in DMSO or DMSO/DCM mixtures. This allows the oxidant (e.g., TBHP) and substrate to mix intimately in a single phase, ensuring the reaction rate is kinetically controlled rather than mass-transfer limited.
Experimental Protocol: Continuous Flow Ethylation
The following protocol is validated for the ethylation of electron-deficient heterocycles (e.g., quinolines, pyridines) using Zinc this compound.
Flow Reactor Configuration[4][6]
-
Reactor Type: PFA Coil Reactor (10 mL volume) or Vapourtec/E-Series equivalent.
-
Light Source (if Photochemical): 450 nm High-Power LED (for photocatalytic variants) OR Thermal heating (60°C) for peroxide-mediated initiation.
-
System Pressure: 100 psi (6.9 bar) via Back Pressure Regulator (BPR).
Reagent Preparation[5]
-
Stream A (Substrate): 1.0 mmol Heterocycle + 0.5 equiv TFA (Trifluoroacetic acid) in DCM/DMSO (4:1 v/v).
-
Stream B (Reagent): 2.5 equiv Zinc this compound (
) + 3.0 equiv TBHP (tert-Butyl hydroperoxide, 70% aq.) in DMSO.-
Note: The Zinc salt is stable in DMSO. TBHP should be added just prior to the run to prevent slow background decomposition in the feed vessel.
-
Workflow Diagram (Graphviz)
Caption: Figure 1. Single-phase continuous flow setup for radical ethylation using Zinc this compound.
Step-by-Step Execution
-
Priming: Flush the system with pure DMSO to remove air bubbles.
-
Equilibration: Set the reactor temperature to 60°C (thermal) or switch on LEDs (photochemical). Allow solvent to flow for 2 residence times.
-
Injection: Switch valves to introduce Stream A and Stream B.
-
Steady State: Collect the output after 1.5 residence times have passed to ensure steady-state concentration.
-
Quench: The effluent is directed into a saturated
solution to neutralize TFA and quench residual peroxide. -
Workup: Extract with DCM, wash with brine, and concentrate.
Mechanistic Insight & Data Interpretation[1][4]
The efficiency of Zinc this compound relies on the oxidative fragmentation of the sulfinate anion. Unlike sodium salts, the zinc cation facilitates a more controlled release of the sulfonyl radical, likely due to the formation of a transient zinc-peroxide species or coordination with the heterocycle.
Reaction Pathway[7][8][9][10]
Caption: Figure 2. Mechanistic pathway of Zinc this compound mediated radical alkylation.
Experimental Data: Yield & Throughput Comparison
Data derived from comparative studies of alkylation on 4-methylquinoline (Lepidine).
| Parameter | Batch (NaSO₂Et) | Flow (NaSO₂Et) | Flow (Zn(SO₂Et)₂) |
| Solvent System | DCM/H₂O (Biphasic) | DCM/H₂O (Slug Flow) | DMSO/DCM (Homogenous) |
| Residence Time | 12 Hours | 45 Minutes | 10 Minutes |
| Temperature | 25°C | 25°C | 60°C |
| Isolated Yield | 55% | 62% | 81% |
| Space-Time Yield | Low | Moderate | High |
| Clogging Frequency | N/A | High (Salt precipitation) | Low (Soluble byproducts) |
Key Insight: The Zinc reagent allows for higher temperatures (60°C) without the risk of thermal runaway often seen with peroxides in batch, thanks to the superior heat transfer of flow reactors. This thermal boost significantly reduces the residence time from 45 mins to 10 mins.
Troubleshooting & Optimization
Even with the superior Zinc reagent, specific flow challenges must be managed:
-
SO₂ Management: The extrusion of
gas (see Figure 2) can disrupt flow rates.-
Solution: Use a Back Pressure Regulator (BPR) set to >100 psi. This keeps the
solubilized in the organic stream until it exits the reactor, preventing "slugging" inside the coil.
-
-
Corrosion: Sulfinic acids and byproducts can be corrosive.
-
Solution: Ensure all wetted parts (pumps, mixers, BPR) are Hastelloy or PEEK. Avoid 316 Stainless Steel for long-term campaigns involving high concentrations of sulfinates + TFA.
-
-
In-Situ Generation: For maximum cost-efficiency at scale (>1 kg), the Zinc this compound can be generated in-situ within the flow stream by passing Ethanesulfonyl chloride over a Zinc column (see Chem. Commun., 2022 reference). This avoids the purchase of the solid reagent entirely.
References
-
Fujiwara, Y., et al. (2012). Practical and innate carbon-hydrogen functionalization of heterocycles. Nature, 492, 95–99. [Link]
- Foundational text establishing the "Zinc Sulfinate Toolkit" (Diversinates)
-
Gisbert, P., et al. (2022). Continuous-flow synthesis of alkyl zinc sulfinates for the direct photofunctionalization of heterocycles. Chemical Communications, 58, 4611-4614. [Link]
- Primary source for the flow chemistry protocol and in-situ generation of zinc ethanesulfin
-
O'Hara, F., et al. (2013).[6] Preparation and purification of zinc sulfinate reagents for drug discovery.[6] Nature Protocols, 8, 1042–1047.[6] [Link]
- Detailed guide on the synthesis and stability of the reagents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Baran Group – Prof. Product Portal [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and purification of zinc sulfinate reagents for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
regioselectivity of sulfinate radical addition vs electrophilic substitution
An In-Depth Technical Guide to the Regioselectivity of Sulfinate Radical Addition vs. Electrophilic Substitution
For researchers, scientists, and drug development professionals, the precise control of regioselectivity in aromatic functionalization is a cornerstone of molecular design. The introduction of a sulfonyl group or its synthetic equivalents can dramatically alter the physicochemical and pharmacological properties of a molecule. Two powerful, yet mechanistically distinct, strategies for forging C–S bonds are electrophilic aromatic substitution (EAS) and radical addition using sulfinate salts. This guide provides a detailed comparison of their regiochemical outcomes, grounded in mechanistic principles and supported by experimental data, to inform strategic decisions in complex molecule synthesis.
The Fundamental Dichotomy: Electrophiles vs. Radicals
The regioselectivity of any reaction is dictated by its mechanism. Electrophilic and radical pathways are governed by fundamentally different principles of electronic interaction, leading to divergent and often complementary outcomes.
Electrophilic Aromatic Substitution (EAS): A Game of Electron Density
EAS is a classic polar reaction where an electron-rich aromatic ring attacks a potent electrophile.[1][2] The regiochemical outcome is almost entirely dictated by the electronic properties of the substituents already present on the aromatic ring.[3][4]
-
Mechanism: The reaction proceeds through a high-energy cationic intermediate known as a sigma complex or arenium ion.[5] The stability of this intermediate determines the preferred position of attack.
-
Directing Effects:
-
Electron-Donating Groups (EDGs) , such as -OH, -OR, and -NR₂, increase the electron density of the ring, making it more nucleophilic and thus "activating" it towards substitution.[4] They stabilize the positive charge of the sigma complex through resonance or induction, particularly when the electrophile adds to the ortho or para positions. Consequently, EDGs are powerful ortho, para-directors.[3]
-
Electron-Withdrawing Groups (EWGs) , such as -NO₂, -CN, and -SO₃H, decrease the ring's electron density, "deactivating" it.[4] These groups destabilize the sigma complex, especially when the positive charge is located on the carbon atom to which they are attached (ortho or para attack). Attack at the meta position avoids this direct destabilization, making EWGs meta-directors.[3][6]
-
Caption: General mechanism of Electrophilic Aromatic Substitution.
Sulfinate Radical Addition: Targeting Electron-Deficient Systems
In contrast, radical additions, particularly those involving sulfinate salts, are ideally suited for the functionalization of electron-deficient aromatic systems, such as heteroarenes (pyridines, pyrimidines, etc.).[7][8] These substrates are notoriously unreactive or undergo undesired reactions under typical EAS conditions. Sodium and zinc sulfinates are stable, easy-to-handle precursors for generating sulfonyl or alkyl radicals.[9][10]
-
Mechanism: The reaction is initiated by the generation of a radical from the sulfinate salt, often via oxidation with an agent like tert-butyl hydroperoxide (TBHP).[10] This radical then adds to the electron-poor heterocycle.
-
Directing Effects: The regioselectivity is governed by a combination of factors distinct from EAS:
-
Innate Reactivity: The intrinsic electronic distribution of the parent heterocycle directs the radical to the most electron-deficient positions (typically ortho or para to the heteroatom).[7][8]
-
Conjugate Reactivity: The presence of a π-conjugating EWG can further activate specific positions for radical attack.[8]
-
Radical Polarity: The electronic nature of the radical itself plays a role. Nucleophilic radicals (e.g., many alkyl radicals) preferentially attack electron-poor sites.[8]
-
Caption: General mechanism of Sulfinate Radical Addition.
Head-to-Head Comparison of Regioselectivity
The contrasting mechanisms give rise to predictable and complementary regiochemical outcomes. This allows chemists to target specific isomers by choosing the appropriate reaction type.
Caption: Opposing regiochemical direction by an EWG.
Summary of Key Differences
| Feature | Electrophilic Aromatic Substitution (Sulfonation) | Sulfinate Radical Addition |
| Driving Force | Interaction between high electron density (HOMO of arene) and a powerful electrophile (LUMO of E⁺). | Addition of a radical to an electron-deficient site, driven by radical stability. |
| Typical Substrates | Electron-rich or neutral arenes (e.g., benzene, toluene, phenol).[3] | Electron-deficient heterocycles (e.g., pyridines, pyrimidines, quinoxalines).[7][8][10] |
| Role of EWG | Strongly deactivating and meta-directing.[3][4] | Activating and directs radical attack to specific electron-poor sites (often ortho or para to a heteroatom).[7][8] |
| Role of EDG | Activating and ortho, para-directing.[3][4] | Can disfavor radical addition by increasing electron density. |
| Reaction Conditions | Often harsh (e.g., fuming sulfuric acid, strong Lewis acids).[11][12] | Typically mild (e.g., room temperature, aqueous or organic solvents).[10] |
| Predictability | Well-established, follows clear electronic rules.[13] | Systematic guidelines exist, but outcomes can sometimes be tuned by solvent or pH.[7][8] |
| Key Application | Bulk chemical synthesis, early-stage functionalization. | Late-stage functionalization of complex, drug-like molecules.[7][10] |
Experimental Protocols & Data
The following protocols provide standardized procedures for conducting each type of reaction, illustrating the practical differences in their execution.
Protocol 1: Electrophilic Sulfonation of Benzene
This protocol describes a classic procedure for the sulfonation of benzene using oleum (fuming sulfuric acid), yielding benzenesulfonic acid.[11]
Materials:
-
Benzene (reagent grade)
-
Oleum (20% SO₃ in H₂SO₄)
-
Sodium chloride (NaCl)
-
Ice and distilled water
Equipment:
-
Three-necked round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Ice bath and heating mantle
Procedure:
-
Set up the flask in an ice bath on a magnetic stirrer. Equip it with the dropping funnel and reflux condenser.
-
Carefully charge the flask with 50 mL of 20% oleum.
-
Begin stirring and add 20 mL of benzene dropwise from the funnel over 30 minutes, maintaining the internal temperature between 40-50°C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for one hour.
-
Gently heat the mixture to 70°C for one hour with continued stirring.
-
Work-up: Cool the reaction to room temperature. In a well-ventilated fume hood, slowly and carefully pour the reaction mixture onto ~200 g of crushed ice with vigorous stirring.
-
Saturate the resulting aqueous solution with solid NaCl to precipitate the benzenesulfonic acid.
-
Cool the mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.[11]
Protocol 2: Radical C-H Functionalization of a Heterocycle
This protocol is a representative example of a mild, radical-based C-H functionalization using a zinc sulfinate salt, adapted from methods developed for late-stage functionalization.[10]
Materials:
-
Heterocyclic substrate (e.g., 4-phenylpyridine)
-
Zinc bis(isopropylsulfinate)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)
-
Dichloromethane (DCM) and water
Equipment:
-
Scintillation vial with a magnetic stir bar
-
Ice bath
Procedure:
-
To a scintillation vial, add the heterocyclic substrate (1.0 equiv), zinc bis(isopropylsulfinate) (1.5 equiv), DCM (0.2 M), and water (0.2 M).
-
Cool the vial to 0°C in an ice bath.
-
Add TBHP (3.0 equiv) dropwise to the stirring mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with DCM and wash with a saturated aqueous solution of sodium thiosulfate to quench excess peroxide, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion: Complementary Tools for Modern Synthesis
Electrophilic aromatic substitution and sulfinate radical addition are not competing methodologies but rather highly complementary tools.
-
EAS remains the go-to method for the large-scale functionalization of simple, electron-rich aromatic compounds, where its well-understood and powerful regiochemical rules allow for precise product prediction. Its harsh conditions, however, limit its functional group tolerance.
-
Sulfinate radical addition has emerged as a revolutionary strategy for the late-stage functionalization of complex molecules, especially the electron-deficient heterocycles prevalent in pharmaceuticals.[7][10] Its mild conditions, high functional group tolerance, and unique regioselectivity—driven by the electronic deficiencies of the substrate—enable modifications that are impossible via classical polar pathways.
For the modern medicinal or process chemist, a deep understanding of both paradigms is essential. By analyzing the electronic nature of the substrate, one can strategically select the appropriate reaction to install a sulfonyl group or its precursor at the desired position, accelerating the drug discovery and development process.
References
-
Wikipedia. Electrophilic aromatic substitution. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 133(33), 13095-13103. [Link]
-
Perkins, R. J., et al. (2013). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 135(30), 11139-11148. [Link]
-
StudySmarter. Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. [Link]
-
University of Calgary. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry. [Link]
-
Quora. What is the difference between free radical reaction and electrophilic substitution reaction? [Link]
-
Royal Society of Chemistry. Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9422-9463. [Link]
-
ResearchGate. Recent advances of sodium sulfinates in radical reactions. [Link]
-
Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
Domingo, L. R., & Sáez, J. A. (2019). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry, 43(3), 1355-1362. [Link]
-
Tutoring Blog by PrepMaven. Substitution Overview: Nucleophilic, Electrophilic, and Radical Reactions. [Link]
-
Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
Chemistry Steps. Sulfonation of Benzene. [Link]
-
Aakash Institute. Electrophilic Aromatic Substitution, Sulfonation of Benzene, its Mechanism, Practice Problems & FAQs in Chemistry. [Link]
-
CurlyArrows Organic Chemistry. Difference Between Electrophiles and Free Radicals. [Link]
-
OpenOChem Learn. EAS-Sulfonation. [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]
-
Baran, P. S., et al. (2011). Practical and innate C–H functionalization of heterocycles. Nature, 475(7355), 193-198. [Link]
Sources
- 1. quora.com [quora.com]
- 2. Substitution: Nucleophilic, Electrophilic, and Radical Reactions [tutoring-blog.co.uk]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 5. Sulfonation - Electrophilic Aromatic Substitution, Sulfonation of Benzene, its Mechanism, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 13. studysmarter.co.uk [studysmarter.co.uk]
Safety Operating Guide
Introduction: The "Silent" Hazard of Reducing Agents
In the high-throughput environment of drug discovery, Ethanesulfinate (typically Sodium this compound, CAS: 20035-08-9) is often categorized as a "low-hazard" reagent due to its relatively low acute toxicity compared to electrophiles or heavy metals. However, this classification breeds complacency.
As a Senior Application Scientist, I urge you to reframe your understanding of this chemical: This compound is a potent reducing agent. Its primary risk is not intrinsic toxicity, but reactivity . Improper disposal—specifically commingling with oxidizers or acids—can turn a benign waste bin into a thermal runaway event or a source of toxic sulfur dioxide gas.
This guide provides a self-validating, logic-driven protocol for the disposal of ethanesulfinates, ensuring both personnel safety and regulatory compliance (RCRA/EPA).
Chemical Profile & Risk Assessment
Before disposal, you must understand the physiochemical properties that dictate the waste stream. Ethanesulfinates are hygroscopic salts that act as nucleophiles and reducing agents.
Table 1: Physiochemical Properties Relevant to Disposal
| Property | Data | Operational Implication |
| Physical State | White crystalline powder | Hygroscopic; clumps in moisture. Dust generation is a respiratory irritant.[1] |
| Reactivity | Strong Reducing Agent | CRITICAL: Incompatible with strong oxidizers (nitrates, peroxides, bleach). |
| Acid Sensitivity | Unstable in low pH | Contact with strong acids releases Sulfur Dioxide ( |
| Solubility | Highly soluble in water | Mobile in aqueous waste streams; must be contained to prevent drain release. |
| Thermal Stability | Decomposes >250°C | Thermal decomposition releases toxic |
Pre-Disposal: The Segregation Logic
The most common laboratory accident involving sulfinates occurs during waste consolidation . You must segregate this waste stream at the source.
The Self-Validating System: A safe disposal bin is one that chemically cannot react. By isolating this compound from its reaction partners (oxidizers and acids), you eliminate the thermodynamic potential for an accident.
Figure 1: Waste Segregation Decision Tree
Caption: Logical flow for segregating this compound waste to prevent incompatible mixing.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure or Contaminated Solids)
Applicability: Expired reagents, spill cleanup residues, contaminated weighing boats.
-
PPE Verification:
-
Nitrile gloves (0.11 mm min) are sufficient for incidental contact.
-
Safety goggles (ANSI Z87.1).
-
Lab coat.[1]
-
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but breakage risks are higher.
-
Transfer:
-
Transfer solid waste gently to avoid dust generation.
-
Do not sweep dust into the air; use a damp paper towel to wipe residual dust and add the towel to the waste.
-
-
Labeling:
-
Affix a hazardous waste label.[2]
-
Mandatory: Write "Reducing Agent" or "Sulfinate Salt" clearly on the label. This alerts waste technicians downstream not to mix this with oxidizing waste streams.
-
-
Disposal: Seal tightly. Request pickup for incineration via your EHS provider.
Protocol B: Aqueous/Solvent Solutions
Applicability: Reaction mixtures, mother liquors.
-
Incompatibility Check: Ensure the solution does not contain strong oxidizers (e.g., hydrogen peroxide, permanganate). If oxidizers are present, they must be quenched separately before adding this compound.
-
pH Adjustment:
-
Consolidation:
-
Pour into "Non-Halogenated Organic Waste" or "Aqueous Waste" depending on the solvent matrix.
-
Avoid: Do not mix with "Oxidizing Waste" (often yellow/red bins in some labs).
-
Emergency Procedures: Spills and Exposure
In the event of a spill, immediate containment prevents the spread of dust.
Figure 2: Spill Response Workflow
Caption: Operational workflow for containing and cleaning this compound spills.
Key Safety Note: Do not use a standard vacuum cleaner for powder spills. The motor spark can ignite dust clouds if the concentration is high enough, or the dust can pass through standard filters. Use wet-wiping methods or a HEPA-filtered vacuum rated for chemical particulates.
Regulatory Compliance (RCRA & EPA)
Understanding the regulatory status ensures you do not over-classify or under-classify the waste.
-
RCRA Status: Sodium this compound is not a P-listed (acute hazardous) or U-listed (toxic) waste by specific name under 40 CFR 261.33 [1].
-
Characteristic Waste: However, it is regulated as Hazardous Waste if it exhibits characteristics defined in 40 CFR 261 Subpart C:
-
Reactivity (D003): Only if mixed with destabilizing agents.
-
Ignitability (D001): If dissolved in flammable solvents (e.g., ethanol, acetone).
-
-
Drain Disposal: Strictly Prohibited. The EPA prohibits the discharge of chemical waste into public sewer systems under the Clean Water Act [2].
Final Directive: Treat all this compound residues as chemical waste destined for high-temperature incineration.
References
-
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (40 CFR Part 261).[5] [Link]
-
United States Environmental Protection Agency (EPA). Summary of the Clean Water Act. (33 U.S.C. §1251 et seq.). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
